molecular formula C9H8ClN5S B562766 Tizanidine-d4 CAS No. 1188331-19-2

Tizanidine-d4

Cat. No.: B562766
CAS No.: 1188331-19-2
M. Wt: 257.74 g/mol
InChI Key: XFYDIVBRZNQMJC-KHORGVISSA-N
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Description

Tizanidine-d4, with the CAS Number 1188331-19-2, is a deuterated analog of tizanidine, a centrally-acting alpha-2-adrenergic receptor agonist used as a skeletal muscle relaxant . This stable-labeled isotope, featuring four deuterium atoms, is designed for use as an internal standard in quantitative mass spectrometry, enabling precise and reliable measurement of tizanidine concentrations in complex biological matrices . The primary research application of this compound is in analytical method development and validation for applications in clinical toxicology, therapeutic drug monitoring, urine drug testing, and forensic analysis . By mitigating variability in sample preparation and ionization efficiency during GC-MS or LC-MS analysis, it ensures high accuracy and reproducibility in the quantification of tizanidine levels . Tizanidine itself reduces spasticity through a presynaptic mechanism in the central nervous system, inhibiting the release of excitatory neurotransmitters in spinal cord pathways . This product is supplied as a high-purity chemical of not less than 90% and is intended for research and development purposes exclusively . It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-2H,3-4H2,(H2,11,12,13)/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYDIVBRZNQMJC-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N=C(N1)NC2=C(C=CC3=NSN=C32)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659273
Record name 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188331-19-2
Record name 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tizanidine-d4 chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Tizanidine-d4: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who require detailed information on this isotopically labeled compound.

Core Chemical Properties

This compound is the deuterated analogue of Tizanidine, a centrally acting α2-adrenergic agonist used as a muscle relaxant.[1][2][3] The incorporation of deuterium atoms provides a stable isotopic label, making it an ideal internal standard for the quantitative analysis of Tizanidine in biological matrices by mass spectrometry.[4][5]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a clear reference for its identity and characteristics.

PropertyValueReference(s)
Molecular Formula C₉H₄D₄ClN₅S[1][2]
Molecular Weight 257.74 g/mol [1][2]
Accurate Mass 257.044[2]
CAS Number 1188331-19-2[2]
CAS Number (HCl Salt) 1188263-51-5[4][5][6]
Unlabeled CAS Number 64461-82-1[1][2]
Appearance Solid[4]
Melting Point (HCl Salt) 275-279°C (decomposes)[7]
Solubility (HCl Salt) Soluble in Methanol and Water[4]
Isotopic Purity ≥99% deuterated forms (d₁-d₄)[4]
Chemical Structure and Nomenclature

This compound features four deuterium atoms on the dihydro-1H-imidazolyl ring, a critical modification for its use in mass spectrometry-based assays.

  • IUPAC Name : 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-2,1,3-benzothiadiazol-4-amine[1][2]

  • Synonyms : 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d₄)-2,1,3-benzothiadiazol-4-amine[4], this compound Hydrochloride (for the salt form)[7]

Mechanism of Action and Signaling Pathway

Tizanidine exerts its therapeutic effects primarily through its agonist activity at α2-adrenergic receptors within the central nervous system.[3][8][9] The mechanism is centered on the presynaptic inhibition of motor neurons.

Key Steps in the Signaling Pathway:

  • Receptor Binding : Tizanidine binds to and activates α2-adrenergic receptors, which are G-protein coupled receptors located on presynaptic neurons in the spinal cord.[8][10]

  • Inhibition of Neurotransmitter Release : This activation inhibits the release of excitatory amino acids, such as glutamate and aspartate, from spinal interneurons.[5][9][10]

  • Reduced Motor Neuron Excitation : By dampening the release of these excitatory signals, Tizanidine reduces the activity of motor neurons, leading to a decrease in muscle tone and spasticity.[8][10]

  • Enhancement of Inhibitory Pathways : The drug also has a modest effect on enhancing descending inhibitory pathways that modulate motor activity.[8]

The following diagram illustrates the primary signaling pathway of Tizanidine.

Tizanidine_Signaling_Pathway Tizanidine Tizanidine Alpha2_AR α2-Adrenergic Receptor (Presynaptic Neuron) Tizanidine->Alpha2_AR Binds & Activates Inhibit_Release Inhibition of Excitatory Amino Acid Release (e.g., Glutamate) Alpha2_AR->Inhibit_Release Leads to Presynaptic_Inhibition Presynaptic Inhibition of Motor Neurons Inhibit_Release->Presynaptic_Inhibition Causes Spasticity_Reduction Reduction in Muscle Spasticity Presynaptic_Inhibition->Spasticity_Reduction Results in

Tizanidine's primary mechanism of action pathway.

Experimental Protocols and Methodologies

The synthesis and analysis of Tizanidine and its deuterated analogue involve specific chemical and analytical procedures.

Synthesis Overview

The synthesis of Tizanidine has been documented since 1978.[11] A common synthetic route starts with 4-chlorophenylenediamine, which is converted in three steps to the key intermediate, 5-chloro-2,1,3-benzothiadiazol-4-amine.[3] This intermediate can then be reacted through various methods to yield Tizanidine. One notable method involves:

  • Reaction of the amine intermediate with ammonium thiocyanate and benzoyl chloride.

  • Alkaline hydrolysis to form a thiourea derivative.[3][11]

  • Subsequent cyclization and modification steps to form the final Tizanidine structure.

During synthesis, process-related impurities can be formed, such as through the displacement of the chlorine atom by other nucleophiles present in the reaction mixture.[12]

The logical flow for a common synthesis approach is depicted below.

Synthesis_Workflow Start 4-chlorophenylenediamine Step1 Heterocycle Formation Start->Step1 Step2 Nitration & Reduction Step1->Step2 Intermediate 5-chloro-2,1,3-benzothiadiazol-4-amine Step2->Intermediate Step3 Thiourea Formation Intermediate->Step3 Step4 Cyclization Step3->Step4 Product Tizanidine Step4->Product

Generalized workflow for Tizanidine synthesis.
Analytical Characterization and Quantification

This compound is primarily used as an internal standard for bioanalytical methods. The quantification of Tizanidine in bulk and pharmaceutical formulations is typically performed using HPLC and UV spectroscopy.[13][14]

RP-HPLC Method:

  • Column : Shimadzu C18 (15 cm × 4.6 mm, 5 µm particle size).[14]

  • Mobile Phase : A 50:50 (v/v) mixture of water and methanol, with the pH adjusted to 4.0 using ortho-phosphoric acid.[14]

  • Detection : UV detection at a wavelength of 318 nm.[14]

  • Flow Rate : 1.0 mL/min.[14]

  • Retention Time : Approximately 5.574 minutes for Tizanidine.[14]

  • Validation : The method is validated according to ICH guidelines for accuracy, linearity, precision, and robustness.[14]

UV Spectrophotometry Method:

  • Principle : Based on the formation of a binary complex between Tizanidine and a reagent like eosin Y in a buffered medium (e.g., pH 3.5).[15]

  • Wavelength (λmax) : Measurement of absorbance at the wavelength of maximum absorption, which is 545 nm for the Tizanidine-eosin Y complex.[15]

  • Linearity : A linear relationship between absorbance and concentration is typically established in a range such as 0.5-8 µg/mL.[15]

  • Limits of Detection (LOD) and Quantification (LOQ) : Reported LOD and LOQ can be as low as 0.1 µg/mL and 0.26 µg/mL, respectively.[15]

The following diagram outlines a typical workflow for the quantitative analysis of Tizanidine using its deuterated analogue.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Solid Phase or Liquid-Liquid Extraction Spike->Extraction HPLC HPLC Separation (C18 Column) Extraction->HPLC MS Mass Spectrometry (Tandem MS) HPLC->MS Detection Detection of Tizanidine and this compound Ions MS->Detection Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Detection->Ratio Curve Quantify using Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

Workflow for bioanalysis using this compound.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Tizanidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Tizanidine-d4, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the muscle relaxant Tizanidine. The synthesis involves the strategic incorporation of deuterium atoms into the imidazoline ring of the Tizanidine molecule. This is achieved through the use of a commercially available deuterated precursor, ethylenediamine-d4.

Synthetic Strategy Overview

The synthesis of this compound can be logically divided into two main stages:

  • Preparation of the key intermediate: Synthesis of an activated derivative of 5-chloro-2,1,3-benzothiadiazol-4-amine.

  • Formation of the deuterated imidazoline ring: Reaction of the activated intermediate with ethylenediamine-d4, followed by cyclization and conversion to the hydrochloride salt.

This approach ensures the selective and efficient incorporation of deuterium at the desired positions within the Tizanidine molecule.

Experimental Protocols

The following protocols are based on established synthetic methods for Tizanidine, adapted for the synthesis of its deuterated analogue.

Stage 1: Synthesis of 1-(5-chlorobenzo[c][1][2][3]thiadiazol-4-yl)thiourea

This initial step prepares the thiourea derivative necessary for subsequent activation and reaction with the deuterated diamine.

Materials:

  • 5-chlorobenzo[c][1][2][3]thiadiazol-4-amine

  • Ammonium thiocyanate

  • Benzoyl chloride

  • Sodium hydroxide (2N solution)

  • Acetic acid

  • Acetone

Procedure:

  • A suspension of 5-chlorobenzo[c][1][2][3]thiadiazol-4-amine in acetone is prepared in a reaction vessel.

  • Benzoyl chloride is added dropwise to the suspension while maintaining the temperature in an ice bath.

  • Ammonium thiocyanate is then added, and the mixture is heated under reflux.

  • After the reaction is complete, the resulting precipitate is collected and refluxed with a 2N sodium hydroxide solution.

  • The solution is then acidified with acetic acid to precipitate the desired product, 1-(5-chlorobenzo[c][1][2][3]thiadiazol-4-yl)thiourea.

  • The product is filtered, washed, and dried.

Stage 2: Synthesis of this compound

This stage involves the activation of the thiourea intermediate and its subsequent reaction with ethylenediamine-d4 to form the deuterated imidazoline ring.

Materials:

  • 1-(5-chlorobenzo[c][1][2][3]thiadiazol-4-yl)thiourea

  • Methyl iodide

  • Ethylenediamine-d4 (commercially available with high isotopic purity)[1][2][4]

  • Methanol

  • Amyl alcohol

Procedure:

  • The 1-(5-chlorobenzo[c][1][2][3]thiadiazol-4-yl)thiourea is reacted with methyl iodide to form the S-methylated derivative, methyl (5-chlorobenzo[c][1][2][3]thiadiazol-4-yl)carbamimidothioate.

  • This activated intermediate is then reacted with ethylenediamine-d4 in refluxing methanol.[5][6]

  • The resulting intermediate undergoes intermolecular cyclization upon refluxing in amyl alcohol to yield the this compound base.[5][6]

Stage 3: Formation of this compound Hydrochloride

The final step involves the conversion of the this compound base to its more stable and soluble hydrochloride salt.

Materials:

  • This compound base

  • Isopropanol

  • Isopropanolic hydrogen chloride

Procedure:

  • The crude this compound base is dissolved in a suitable solvent such as isopropanol.

  • The solution is filtered to remove any insoluble impurities.

  • Isopropanolic hydrogen chloride is added to the filtrate to precipitate this compound hydrochloride.

  • The crystalline product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Presentation

The following tables summarize key quantitative data for the starting materials and the final product.

Table 1: Properties of Deuterated Starting Material

CompoundCAS NumberMolecular FormulaIsotopic Purity
Ethylenediamine-d437164-19-5H₂NCD₂CD₂NH₂≥98 atom % D[1][2]

Table 2: Characterization of this compound Hydrochloride

PropertyValue
Molecular FormulaC₉H₄D₄ClN₅S · HCl
AppearanceCrystalline solid
Isotopic EnrichmentExpected to be ≥98% based on starting material
Purity (HPLC)Typically >99%

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Tizanidine_d4_Synthesis cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Deuterated Ring Formation cluster_stage3 Stage 3: Salt Formation A 5-chlorobenzo[c][1,2,5]thiadiazol-4-amine B 1-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea A->B  Ammonium thiocyanate, Benzoyl chloride C S-methylated intermediate B->C  Methyl iodide D This compound Base C->D  Cyclization F This compound Hydrochloride D->F  Isopropanolic HCl E Ethylenediamine-d4 E->C

Caption: Synthetic workflow for this compound.

References

A Technical Guide to Tizanidine-d4 as an Internal Standard: Mechanism of Action and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Tizanidine-d4's role and mechanism of action as an internal standard in quantitative bioanalysis. It is designed to offer a comprehensive resource for professionals in drug development and analytical research, detailing the underlying principles, experimental applications, and data supporting its use.

Introduction: The Principle of Isotope Dilution

In quantitative analytical chemistry, particularly in complex biological matrices, achieving accuracy and precision is a significant challenge. Variations in sample preparation, instrument response, and matrix effects can lead to significant errors. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating these issues.

Tizanidine is a centrally acting α2-adrenergic agonist used as a muscle relaxant.[1][2][3] For its accurate quantification in biological samples, a robust analytical method is essential. This compound is the deuterated analogue of Tizanidine, containing four deuterium atoms in place of hydrogen atoms.[4][5] This subtle isotopic modification is the key to its function as an ideal internal standard. It operates on the principle of isotope dilution mass spectrometry, where a known quantity of the labeled compound is added to the sample at the earliest stage of analysis.

Core Mechanism of Action as an Internal Standard

The efficacy of this compound as an internal standard stems from its near-identical physicochemical properties to the unlabeled analyte, Tizanidine.[6][7] Because the substitution of hydrogen with deuterium results in a negligible change in chemical reactivity, polarity, and structure, both compounds behave almost identically throughout the entire analytical workflow.

The core mechanism can be broken down into three critical stages where this compound provides correction:

  • Sample Preparation and Extraction: During extraction from biological matrices like plasma or urine, any loss of analyte due to incomplete recovery will be mirrored by a proportional loss of the internal standard.[6] Since this compound is added at a known concentration before extraction, the ratio of the analyte to the internal standard remains constant, regardless of the overall extraction efficiency.

  • Chromatographic Separation: In liquid chromatography (LC) or gas chromatography (GC), this compound co-elutes with Tizanidine.[6] This means they have virtually the same retention time. This co-elution is critical for correcting matrix effects that can occur at a specific point in the chromatographic run.

  • Mass Spectrometric Detection: In the mass spectrometer source, both molecules may experience ionization suppression or enhancement due to co-eluting matrix components.[8] Because Tizanidine and this compound are present in the same microenvironment at the same time, they are affected by these matrix effects to the same degree. The detector, however, can easily distinguish them based on their different mass-to-charge ratios (m/z). By measuring the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects and instrument fluctuations is effectively normalized.[7][8]

Tizanidine is primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP1A2.[1][2][9] While the deuterium substitution can slightly alter the rate of metabolism (the "isotope effect"), for the purposes of its use as an internal standard in an in vitro analytical workflow, this is not a factor. Its function is to mimic the analyte's behavior during the analytical procedure, not to replicate its metabolic fate perfectly in vivo.

Physicochemical Properties: Tizanidine vs. This compound

The fundamental properties of Tizanidine and its deuterated analogue are nearly identical, with the primary distinction being the molecular weight due to the deuterium labeling.

PropertyTizanidineThis compound
Chemical Formula C₉H₈ClN₅SC₉H₅D₄Cl₂N₅S
Molecular Weight 253.71 g/mol [3]294.20 g/mol [4]
CAS Number 51322-75-9[3]1188263-51-5[4]
Structure 5-chloro-4-(2-imidazolin-2-ylamino)-2,1,3-benzothiadiazoleDeuterium labeled 5-chloro-4-(2-imidazolin-2-ylamino)-2,1,3-benzothiadiazole[4]

Visualization of Key Processes

To better illustrate the principles and workflows, the following diagrams have been generated using Graphviz.

cluster_Process Analytical Process cluster_Input Initial Sample cluster_Correction Correction Principle SamplePrep Sample Preparation (Extraction) Chromatography Chromatography (LC or GC) SamplePrep->Chromatography MS_Detect MS Detection (Ionization) Chromatography->MS_Detect Ratio Ratio of Signals (Analyte / IS) Remains Constant MS_Detect->Ratio Analyte Analyte (Tizanidine) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep Variability Process Variability (e.g., Low Recovery, Matrix Effects) Variability->SamplePrep Variability->Chromatography Variability->MS_Detect Result Accurate Quantification Ratio->Result

Logical relationship of an internal standard.

cluster_MRM MRM Transitions Start Start: Biological Sample (e.g., Plasma) Spike Spike with known amount of This compound (IS) Start->Spike Extract Sample Preparation (e.g., Liquid-Liquid Extraction with Ethyl Acetate) Spike->Extract Evap Evaporate to Dryness and Reconstitute Extract->Evap Inject Inject into LC-MS/MS System Evap->Inject Separate Chromatographic Separation (e.g., C18 Reverse Phase Column) Inject->Separate Ionize Ionization (Electrospray, ESI+) Separate->Ionize Detect MS/MS Detection (Multiple Reaction Monitoring - MRM) Ionize->Detect MRM_table Analyte (Tizanidine) IS (this compound) Precursor Ion (Q1) Product Ion (Q3) Detect->MRM_table Quantify Data Processing: Calculate Peak Area Ratio (Analyte / IS) Detect->Quantify Calibrate Quantify against Calibration Curve Quantify->Calibrate End Final Concentration Reported Calibrate->End

Bioanalytical workflow using this compound.

Experimental Protocols and Performance Data

The use of this compound has been successfully implemented in various validated bioanalytical methods. Below is a representative protocol and a summary of performance data from published literature.

Representative Experimental Protocol

This protocol describes a general method for the quantification of Tizanidine in human plasma using LC-MS/MS.

  • Preparation of Standards: Stock solutions of Tizanidine and this compound are prepared in methanol. Calibration curve standards and quality control (QC) samples are prepared by spiking blank human plasma with appropriate amounts of Tizanidine stock solution.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample (unknown, calibrator, or QC), add 25 µL of the this compound internal standard working solution.

    • Vortex the mixture briefly.

    • Add 1 mL of ethyl acetate and vortex for 5-10 minutes.[10][11]

    • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a modifier like formic acid to ensure proper ionization.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both Tizanidine and this compound.

Quantitative Performance Data Summary

The following table summarizes typical validation parameters for methods employing a deuterated internal standard for Tizanidine analysis.

ParameterMatrixAnalytical MethodTypical Performance CharacteristicsReference
Linearity Range Human PlasmaGC-MS0.5 - 10.0 ng/mL (r² = 0.999)[11]
Limit of Quantitation (LOQ) Human PlasmaGC-MS0.5 ng/mL[11]
Accuracy Human PlasmaGC-MS99.2% - 110.5%[11]
Precision (RSD) Human PlasmaGC-MS< 6.9% (Intra- and Inter-day)[11]
Recovery BloodGC-MS> 90%

Conclusion

This compound serves as an exemplary internal standard for the quantitative analysis of Tizanidine in complex biological matrices. Its mechanism of action relies on its chemical and physical similarity to the analyte, which allows it to track and correct for variability throughout the analytical process, from sample extraction to detection.[6][7] The ability of the mass spectrometer to differentiate it from the native drug by its mass ensures that the ratio of their signals provides a stable and reliable measure for quantification. The use of this compound is integral to developing robust, accurate, and precise bioanalytical methods that meet stringent regulatory guidelines, thereby supporting critical drug development and clinical research activities.

References

Deuterated tizanidine physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Tizanidine

Introduction

Tizanidine is a centrally acting α2-adrenergic agonist widely used for the management of muscle spasticity associated with conditions such as multiple sclerosis and spinal cord injury.[1][2][3] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to potentially alter the pharmacokinetic and metabolic profiles of a molecule. This guide provides a detailed overview of the physical and chemical characteristics of deuterated tizanidine, intended for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The physical and chemical properties of tizanidine and its deuterated forms are crucial for their formulation and delivery. While specific experimental data for deuterated tizanidine is not extensively available in public literature, the properties can be inferred from the well-documented characteristics of tizanidine and tizanidine hydrochloride. The primary effect of deuteration is an increase in molecular weight due to the replacement of hydrogen (¹H) with deuterium (²H).

Tizanidine (Base)
PropertyValueSource
Molecular Formula C₉H₈ClN₅S[1][4]
Molecular Weight 253.71 g/mol [1][4]
Appearance White to off-white, fine crystalline powder[2]
Odor Odorless or with a faint characteristic odor[2]
Solubility Slightly soluble in water and methanol; solubility in water decreases as pH increases. Soluble in DMSO.[2][5]
IUPAC Name 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine[1]
Tizanidine Hydrochloride
PropertyValueSource
Molecular Formula C₉H₉Cl₂N₅S[6][7][8]
Molecular Weight 290.17 g/mol [2][6][7][8]
Solubility in Water >20 mg/mL
pKa (Strongest Basic) 7.49[8]
Melting Point 289-290 °C (with decomposition)[9]
Deuterated Tizanidine

The molecular weight of deuterated tizanidine will increase by approximately 1.006 Da for each hydrogen atom replaced by deuterium. For instance, N-Acetyl Tizanidine-d4 is a commercially available deuterated form.[10] A patent for deuterated tizanidine describes compositions with varying degrees of deuterium incorporation.[11]

Experimental Protocols

Synthesis of Tizanidine Hydrochloride

The following is a representative protocol for the synthesis of tizanidine hydrochloride, adapted from publicly available patent literature.[12]

Materials:

  • Tizanidine base

  • Acetic acid

  • Acetone

  • Activated charcoal

  • Isopropanolic hydrogen chloride

Procedure:

  • Add 12.0 g of tizanidine base to 26 ml of acetic acid.

  • Heat the suspension to approximately 70-80°C while stirring until the solid dissolves.

  • To this solution, add 55 ml of acetone and 1 g of activated charcoal.

  • Stir the mixture for 15 minutes and then filter the solution.

  • Acidify the hot filtrate by adding 10 ml of isopropanolic hydrogen chloride.

  • Rapid crystallization of tizanidine hydrochloride will occur.

  • Complete the crystallization by cooling the mixture to 0-5°C.

  • Isolate the product by aspiration.

This process yields tizanidine hydrochloride with high purity.[12]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to determine the purity of tizanidine and its related compounds.[9][12]

Typical Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength appropriate for tizanidine (e.g., 230 nm).

  • Temperature: Ambient or controlled column temperature.

  • Flow Rate: Typically 1.0 mL/min.

This method is used to separate tizanidine from its impurities and degradation products.[13]

Mechanism of Action and Signaling Pathway

Tizanidine is a potent, centrally acting myotonolytic agent that primarily affects spinal polysynaptic reflexes.[14] Its mechanism of action is centered on its agonistic activity at α2-adrenergic receptors in the central nervous system.[3][14][15]

Key Steps in the Signaling Pathway:

  • Tizanidine binds to and activates presynaptic α2-adrenergic receptors on motor neurons in the spinal cord.[15][16]

  • This activation inhibits the release of excitatory neurotransmitters, such as norepinephrine, glutamate, and aspartate, from the presynaptic terminals.[15][16][17]

  • The reduction in excitatory neurotransmitter release leads to a decrease in the firing of motor neurons that cause muscle spasms.[1][16]

  • The overall effect is a reduction in muscle spasticity and hypertonia.[3]

Tizanidine has a stronger effect on polysynaptic pathways compared to monosynaptic reflexes.[2][14][16]

Tizanidine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Motor Neuron Tizanidine Tizanidine Alpha2_Receptor α2-Adrenergic Receptor Tizanidine->Alpha2_Receptor Binds to & Activates NT_Vesicles Vesicles with Excitatory Neurotransmitters (e.g., Glutamate) Alpha2_Receptor->NT_Vesicles Inhibits NT_Release Inhibition of Neurotransmitter Release Postsynaptic_Receptor Postsynaptic Receptors Glutamate->Postsynaptic_Receptor Reduced Binding Neuron_Excitation Reduced Postsynaptic Neuron Excitation Muscle_Spasticity Reduced Muscle Spasticity Neuron_Excitation->Muscle_Spasticity Leads to

Tizanidine's mechanism of action at the neuronal synapse.

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of tizanidine hydrochloride involves several key stages, from the reaction of starting materials to the isolation of the final pure compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Salt Formation cluster_analysis Quality Control Start Starting Materials: 4-amino-5-chloro-2,1,3-benzothiadiazole and others Reaction Condensation Reaction Start->Reaction Tiz_Base Crude Tizanidine Base Reaction->Tiz_Base Dissolution Dissolution in Acetic Acid Tiz_Base->Dissolution Charcoal Decolorization with Activated Charcoal Dissolution->Charcoal Filtration1 Hot Filtration Charcoal->Filtration1 Acidification Acidification with Isopropanolic HCl Filtration1->Acidification Crystallization Crystallization Acidification->Crystallization Isolation Isolation by Filtration Crystallization->Isolation Drying Drying under Vacuum Isolation->Drying Final_Product Pure Tizanidine HCl Drying->Final_Product QC_Analysis Purity Analysis (HPLC) Final_Product->QC_Analysis

General workflow for the synthesis and purification of tizanidine HCl.

References

Tizanidine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tizanidine-d4, a deuterated analog of the skeletal muscle relaxant Tizanidine. This document outlines its chemical properties, analytical applications, and the physiological mechanism of action of its non-deuterated counterpart, Tizanidine.

Core Physicochemical and Pharmacokinetic Data

This compound is primarily utilized as an internal standard for the quantification of Tizanidine in biological matrices during pharmacokinetic, bioavailability, or bioequivalence studies.[1] Its deuteration provides a distinct mass spectrometric signature, allowing for precise differentiation from the unlabeled drug.

PropertyThis compoundThis compound Hydrochloride
CAS Number 1188331-19-21188263-51-5
Molecular Formula C₉H₄D₄ClN₅SC₉H₅Cl₂D₄N₅S
Molecular Weight 257.74 g/mol 294.20 g/mol
Synonyms 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-2,1,3-benzothiadiazol-4-amine, Zanaflex-d4, Sirdalud-d45-chloro-N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d₄)-2,1,3-benzothiadiazol-4-amine, monohydrochloride

Mechanism of Action: α2-Adrenergic Agonism

Tizanidine functions as a central α2-adrenergic receptor agonist.[2][3][4] Its primary therapeutic effect as a muscle relaxant is achieved by reducing spasticity through the presynaptic inhibition of motor neurons in the spinal cord.[3] This action is mediated by the binding of Tizanidine to α2-adrenergic receptors on presynaptic terminals of spinal interneurons, which in turn inhibits the release of excitatory amino acids such as glutamate and aspartate.[3][5] This dampening of excitatory signals leads to a reduction in the firing of neurons that cause muscle spasms.[3]

The signaling cascade initiated by Tizanidine binding to the α2-adrenergic receptor, a G-protein coupled receptor, ultimately results in the inhibition of excitatory neurotransmitter release.

Tizanidine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Tizanidine Tizanidine a2_receptor α2-Adrenergic Receptor (GPCR) Tizanidine->a2_receptor Binds to g_protein Gi/o Protein a2_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ca_channel Voltage-gated Ca²⁺ Channel g_protein->ca_channel Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates vesicle Synaptic Vesicle (Glutamate) ca_channel->vesicle Ca²⁺ influx triggers exocytosis Glutamate Release Reduced Glutamate Release postsynaptic_receptor Glutamate Receptor Glutamate Release->postsynaptic_receptor Binds to Reduced Excitation Reduced Postsynaptic Excitation postsynaptic_receptor->Reduced Excitation Leads to

Tizanidine's inhibitory effect on glutamate release.

Experimental Protocols: Quantification of Tizanidine using this compound

This compound is the internal standard of choice for the sensitive and accurate quantification of Tizanidine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To determine the concentration of Tizanidine in human plasma samples for pharmacokinetic analysis.

Materials:

  • Tizanidine analytical standard

  • This compound internal standard

  • Human plasma (with anticoagulant)

  • Acetonitrile (ACN)

  • Ammonium acetate

  • Deionized water

  • Liquid-liquid extraction solvent (e.g., diethyl ether)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Methodology:

  • Preparation of Standards and Quality Controls:

    • Prepare stock solutions of Tizanidine and this compound in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by spiking blank human plasma with known concentrations of Tizanidine.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a known volume of plasma sample (or standard/QC), add a fixed amount of this compound internal standard solution.

    • Add the liquid-liquid extraction solvent.

    • Vortex to mix and centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A reverse-phase C18 column is typically used.

      • Mobile Phase: An isocratic mobile phase, often a mixture of acetonitrile and an aqueous buffer like ammonium acetate.

      • Flow Rate: A constant flow rate is maintained.

    • Mass Spectrometric Detection:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Tizanidine and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Tizanidine to this compound against the nominal concentration of the calibration standards.

    • Determine the concentration of Tizanidine in the plasma samples and QC samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms peak_integration Peak Area Integration msms->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Tizanidine calibration_curve->quantification

LC-MS/MS workflow for Tizanidine quantification.

References

A Technical Guide to Tizanidine-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and analytical applications of Tizanidine-d4. This compound, a deuterated analog of the skeletal muscle relaxant Tizanidine, serves as an invaluable tool in pharmacokinetic, metabolic, and quantitative analytical studies. Its primary utility lies in its role as an internal standard for mass spectrometry-based assays, ensuring accuracy and precision in the quantification of Tizanidine in complex biological matrices.

Commercial Availability

This compound is readily available for research purposes from several specialized chemical suppliers. It is typically offered as a solid (hydrochloride salt or free base) or as a certified reference material in solution. Researchers should always consult the supplier's certificate of analysis for lot-specific purity and isotopic enrichment data.

SupplierProduct NameCAS NumberFormPurity/Isotopic EnrichmentAvailable Quantities
MyBioSourceTizanidine D4 Biochemical1188331-19-2SolidResearch GradeVaries
Aladdin ScientificThis compound Hydrochloride1188263-51-5Solid>99% deuterated forms (d1-d4)1 mg
Sussex Research Laboratories Inc.This compound1188331-19-2Solid>95% (HPLC), >95% Isotopic2 mg, 5 mg, 10 mg
Simson Pharma LimitedTizanidine -D41188331-19-2SolidAccompanied by CoAVaries
Supelco (SLS Ireland)This compound HCL1188263-51-5Solution100 µg/mL in Methanol (CRM)1 mL ampule

Note: All listed products are strictly for research and development, professional manufacturing, or laboratory use only, and are not intended for medical or consumer applications.

Mechanism of Action of Tizanidine

Tizanidine is a centrally acting α2-adrenergic agonist. Its primary mechanism of action involves binding to and stimulating α2-adrenergic receptors in the presynaptic terminals of spinal interneurons.[1][2] This activation inhibits the release of excitatory amino acids, such as glutamate and aspartate, from these neurons. The reduction in excitatory neurotransmitter release leads to a decrease in the activity of motor neurons in the spinal cord, resulting in the relaxation of skeletal muscles.

Tizanidine_Signaling_Pathway cluster_postsynaptic Postsynaptic Motor Neuron Tizanidine Tizanidine Alpha2_Receptor α2-Adrenergic Receptor Tizanidine->Alpha2_Receptor AC Adenylyl Cyclase Alpha2_Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ca_Channel Voltage-gated Ca²⁺ Channel cAMP->Ca_Channel Inhibits Vesicle Vesicle (Glutamate) Ca_Channel->Vesicle Ca²⁺ influx triggers exocytosis Glutamate_Receptor Glutamate Receptor Vesicle->Glutamate_Receptor Glutamate Release Muscle_Contraction Reduced Muscle Contraction Glutamate_Receptor->Muscle_Contraction Leads to Tizanidine_d4_Synthesis Start Deuterated Ethylenediamine (d4-EDA) Intermediate1 Formation of Deuterated Thiourea Derivative Start->Intermediate1 Reacts with activated benzothiadiazole amine Intermediate2 Cyclization to Deuterated Imidazoline Ring Intermediate1->Intermediate2 Intramolecular cyclization Final_Product This compound Intermediate2->Final_Product Final modification/ purification

References

Navigating the Stability and Storage of Tizanidine-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Tizanidine-d4, a deuterated analog of the centrally acting α2-adrenergic agonist, Tizanidine. Understanding the stability profile of this compound is critical for ensuring the accuracy and reliability of research findings, particularly in quantitative analyses where it serves as an internal standard. This document synthesizes available technical data and relevant studies on its non-deuterated counterpart, Tizanidine Hydrochloride, to offer a thorough understanding of its handling and storage requirements.

Recommended Storage Conditions

Proper storage is paramount to maintain the integrity and purity of this compound. Based on manufacturer recommendations, the following conditions should be adhered to:

  • Short-term and Long-term Storage: this compound should be stored at -20°C.[1]

  • Solution Stability: Stock solutions of this compound can be stored at temperatures below -20°C for several months.[1]

  • General Handling: It is advised to keep the storage receptacle tightly sealed to prevent exposure to moisture and other environmental factors.[2] The product is stable under normal conditions of use, storage, and transport.[3]

Stability Profile and Degradation Pathways

While specific, in-depth stability studies on this compound are not extensively published, a wealth of information is available from forced degradation studies conducted on Tizanidine Hydrochloride (HCl). These studies provide valuable insights into the potential degradation pathways, as the core molecular structure is identical. Deuterium substitution is not expected to significantly alter the fundamental chemical stability, although it may influence the kinetics of certain degradation reactions.

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. Tizanidine HCl has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis.

Summary of Forced Degradation Studies on Tizanidine Hydrochloride
Stress ConditionObservationsReference
Acid Hydrolysis Generally reported to be stable.[4][5][6] However, one study showed 15.73% degradation.[7][4][5][6][7]
Alkaline Hydrolysis Reported to be stable.[4][5][6] Some decrease (5.53%) was observed after 72 hours in one study.[8][4][5][6][8]
Oxidative Degradation Susceptible to degradation. One study reported 36.08% degradation.[7] Another study focused on characterizing the oxidative degradation product.[9][7][9]
Thermal Degradation Generally reported to be stable.[4][5][6][4][5][6]
Photolytic Degradation Susceptible to degradation under UV light.[5] One study reported approximately 55.16% degradation after 7 days of UV-C exposure.[10][11] Another study observed 25.13% degradation after 72 hours of UV-C radiation.[8][5][8][10][11]

Experimental Protocols for Stability Testing

The following are generalized experimental protocols derived from the methodologies cited in the literature for forced degradation studies of Tizanidine HCl. These can serve as a template for designing stability studies for this compound.

Protocol 1: Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol

  • Acetonitrile

  • Phosphate buffer

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis: Treat the drug solution with an appropriate concentration of HCl (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 60-80°C) for a defined period.

  • Alkaline Hydrolysis: Treat the drug solution with an appropriate concentration of NaOH (e.g., 0.1 N NaOH) and heat at a specified temperature (e.g., 60-80°C) for a defined period.

  • Oxidative Degradation: Treat the drug solution with a solution of H₂O₂ (e.g., 3-30%) at room temperature for a specified duration.

  • Thermal Degradation: Expose the solid drug or its solution to dry heat in an oven at a high temperature (e.g., 80-100°C) for a set time.

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., UV-C at 254 nm) in a photostability chamber for a defined period.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop and validate a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating this compound from its degradation products.

Chromatographic Conditions (Example):

  • Column: Atlantis C18 column (250 x 4.6 mm, 5µm)[4][5][6]

  • Mobile Phase: A mixture of 20mM KH₂PO₄ (pH 3.5) and methanol in a ratio of 30:70 (v/v)[4][5][6]

  • Flow Rate: 0.8 mL/min[4][5][6]

  • Detection Wavelength: 315 nm[4][5][6]

  • Column Temperature: 25 °C[4][5][6]

Validation Parameters (as per ICH Q2(R1) guidelines):

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of this compound's context, the following diagrams illustrate a typical experimental workflow for stability testing and the established signaling pathway for Tizanidine.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis stock->acid base Alkaline Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Forced Degradation Experimental Workflow

signaling_pathway tizanidine Tizanidine alpha2_receptor Presynaptic α2-Adrenergic Receptor tizanidine->alpha2_receptor Binds to & Activates gi_protein Inhibitory G-protein (Gi) alpha2_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP Production adenylyl_cyclase->camp Reduces neurotransmitter_release Release of Excitatory Neurotransmitters (e.g., Glutamate, Aspartate) camp->neurotransmitter_release Decreased release due to reduced excitability motor_neuron Postsynaptic Motor Neuron neurotransmitter_release->motor_neuron Reduced Excitation of muscle_relaxation Muscle Relaxation motor_neuron->muscle_relaxation Leads to

Tizanidine Signaling Pathway

Conclusion

While specific quantitative stability data for this compound is limited in publicly available literature, the information from its hydrochloride salt provides a strong foundation for its handling and storage. The recommended storage condition for this compound is at -20°C in a tightly sealed container. Forced degradation studies on Tizanidine HCl indicate that it is most susceptible to oxidative and photolytic degradation. Researchers and drug development professionals should consider these factors when designing experiments and analytical methods. The provided experimental protocols and diagrams serve as a guide for establishing robust stability-indicating procedures for this compound, ensuring the integrity and reliability of experimental results.

References

The Pharmacokinetics of Tizanidine vs. Tizanidine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacokinetics of the central alpha-2-adrenergic agonist, tizanidine, and its deuterated isotopologue, tizanidine-d4. While direct comparative pharmacokinetic studies on this compound as a therapeutic agent are not publicly available, this guide provides a comprehensive overview of tizanidine's pharmacokinetic profile and delves into the theoretical implications of deuteration on its metabolism and disposition. This compound is most commonly utilized as an internal standard in bioanalytical methods for the quantification of tizanidine.

Introduction to Tizanidine and the Rationale for Deuteration

Tizanidine is a widely prescribed muscle relaxant for the management of spasticity associated with conditions such as multiple sclerosis and spinal cord injury.[1][2] It exerts its effects by acting as an agonist at alpha-2 adrenergic receptors in the central nervous system, which leads to a reduction in the release of excitatory amino acids in the spinal cord, thereby decreasing muscle tone.[3]

Tizanidine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 1A2 (CYP1A2) enzyme, resulting in a low oral bioavailability of approximately 21-40%.[4][5][6] This rapid and extensive metabolism contributes to its short half-life. The modification of a drug's metabolic profile through deuteration, the substitution of hydrogen with its heavier, stable isotope deuterium, is a strategy employed in drug development to potentially improve pharmacokinetic properties. This is due to the "deuterium kinetic isotope effect" (KIE), where the stronger carbon-deuterium (C-D) bond can slow the rate of metabolic reactions that involve the cleavage of this bond.[7][8]

Pharmacokinetics of Tizanidine

The pharmacokinetic profile of tizanidine has been well-characterized in healthy volunteers and patient populations. Key parameters are summarized in the table below.

Table 1: Summary of Tizanidine Pharmacokinetic Parameters
ParameterValueReference
Absorption
Bioavailability21% - 40%[4][5][6]
Tmax (Time to Peak Concentration)~1 hour[9]
Effect of FoodFood can increase absorption[6]
Distribution
Volume of Distribution (Vd)2.4 L/kg[1]
Plasma Protein Binding~30%[1][6]
Metabolism
Primary EnzymeCytochrome P450 1A2 (CYP1A2)[1][5]
Extent of Metabolism~95% of an oral dose is metabolized[6]
Elimination
Elimination Half-life (t½)~2.5 hours[6]
Route of ExcretionPrimarily renal (as metabolites)[4][6]

This compound and the Deuterium Kinetic Isotope Effect

This compound is a deuterated version of tizanidine, where four hydrogen atoms have been replaced with deuterium. While clinical trial data on the pharmacokinetics of this compound for therapeutic use is not available, its primary application has been as an internal standard in bioanalytical assays for the accurate quantification of tizanidine in biological matrices.

The theoretical impact of deuteration on tizanidine's pharmacokinetics is rooted in the kinetic isotope effect. The C-D bond is stronger than the C-H bond, and thus requires more energy to break. For drugs like tizanidine that are extensively metabolized by CYP enzymes, this can lead to a slower rate of metabolism.[7][10]

Potential Pharmacokinetic Changes with this compound:
  • Decreased Metabolism: The rate of CYP1A2-mediated metabolism of this compound may be reduced compared to tizanidine.

  • Increased Half-Life: A slower metabolic rate would likely lead to a longer elimination half-life.

  • Increased Bioavailability: Reduced first-pass metabolism could result in higher oral bioavailability.

  • Altered Metabolite Profile: Deuteration could potentially shift the metabolic pathway, leading to a different ratio of metabolites.

It is important to note that the magnitude of the deuterium effect is not always predictable and can be influenced by which specific hydrogen atoms are replaced and the rate-limiting step of the metabolic reaction.[11][12]

Experimental Protocols

The following sections detail typical methodologies for key experiments related to the pharmacokinetic analysis of tizanidine, often employing this compound as an internal standard.

Bioanalytical Method for Tizanidine and this compound in Human Plasma

A common method for the quantification of tizanidine in human plasma is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol:

  • Sample Preparation:

    • To a 100 µL aliquot of human plasma, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1200 series or equivalent.

    • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000).

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Tizanidine: e.g., m/z 254.1 → 212.1

      • This compound: e.g., m/z 258.1 → 216.1

    • Data Analysis: Quantify tizanidine concentration by comparing the peak area ratio of tizanidine to this compound against a standard calibration curve.

Signaling Pathways and Experimental Workflows

Tizanidine Signaling Pathway

Tizanidine's primary mechanism of action involves the activation of presynaptic alpha-2 adrenergic receptors in the spinal cord. This activation inhibits the release of excitatory neurotransmitters, leading to a reduction in motor neuron excitability and consequently, muscle spasticity.

Tizanidine_Signaling_Pathway Tizanidine Tizanidine Alpha2Receptor Presynaptic Alpha-2 Adrenergic Receptor Tizanidine->Alpha2Receptor Binds to and activates AC Adenylyl Cyclase Alpha2Receptor->AC Inhibits CaChannel Voltage-Gated Calcium Channels Alpha2Receptor->CaChannel Inhibits cAMP cAMP AC->cAMP Reduces production of CaInflux Calcium Influx CaChannel->CaInflux Reduces NeurotransmitterRelease Release of Excitatory Neurotransmitters (e.g., Glutamate, Aspartate) CaInflux->NeurotransmitterRelease Decreased MotorNeuron Postsynaptic Motor Neuron NeurotransmitterRelease->MotorNeuron Reduced stimulation of Spasticity Reduced Muscle Spasticity MotorNeuron->Spasticity

Caption: Tizanidine's mechanism of action signaling pathway.

Experimental Workflow for a Tizanidine Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of oral tizanidine.

PK_Study_Workflow cluster_study_design Study Design cluster_dosing_sampling Dosing and Sampling cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis SubjectScreening Subject Screening (Healthy Volunteers) InformedConsent Informed Consent SubjectScreening->InformedConsent Randomization Randomization (if applicable) InformedConsent->Randomization Dosing Oral Administration of Tizanidine Randomization->Dosing BloodSampling Serial Blood Sampling (pre-dose and post-dose time points) Dosing->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation SampleAnalysis Sample Analysis (HPLC-MS/MS with this compound IS) PlasmaSeparation->SampleAnalysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) SampleAnalysis->PK_Modeling ParameterCalculation Calculation of PK Parameters (AUC, Cmax, t½, etc.) PK_Modeling->ParameterCalculation Report Study Report ParameterCalculation->Report

Caption: A typical experimental workflow for a tizanidine pharmacokinetic study.

Conclusion

References

An In-Depth Technical Guide to the Metabolism and Metabolite Identification of Tizanidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolism of tizanidine, with a focus on its deuterated analog, tizanidine-d4. Tizanidine is a centrally acting α2-adrenergic agonist primarily used as a muscle relaxant. Its metabolism is a critical aspect of its pharmacokinetic profile and is predominantly mediated by the cytochrome P450 (CYP) 1A2 enzyme. This document details the metabolic pathways, identifies the major metabolites, and presents detailed experimental protocols for in vitro metabolism studies and metabolite identification using advanced analytical techniques. The role and justification for the use of this compound as an internal standard in bioanalytical methods are also thoroughly discussed. Quantitative data from various studies are summarized in structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of the processes involved.

Introduction

Tizanidine is a widely prescribed medication for the management of spasticity associated with conditions such as multiple sclerosis and spinal cord injury.[1] Understanding its metabolic fate is paramount for predicting its efficacy, potential drug-drug interactions, and overall safety profile. Tizanidine undergoes extensive first-pass metabolism in the liver, with approximately 95% of an administered dose being metabolized before excretion.[2] This metabolic conversion is almost exclusively carried out by the CYP1A2 isoenzyme.[3][4] The resulting metabolites are pharmacologically inactive and are primarily excreted through the kidneys.[1]

This compound , a deuterated version of tizanidine, serves as an invaluable tool in the quantitative analysis of the parent drug in biological matrices. Due to their nearly identical physicochemical properties, deuterated internal standards co-elute with the analyte and exhibit similar ionization characteristics in mass spectrometry, allowing for accurate correction of matrix effects and variability in sample processing.[3][4] The metabolism of this compound is considered bioequivalent to that of unlabeled tizanidine, as the substitution of hydrogen with deuterium atoms does not significantly alter the enzymatic processes.

Tizanidine Metabolism

The biotransformation of tizanidine is a rapid and efficient process, leading to a relatively short elimination half-life of about 2.5 hours.[1] The primary site of metabolism is the liver, where CYP1A2 catalyzes the oxidation of the parent molecule.

Metabolic Pathways

The main metabolic transformations of tizanidine involve the oxidation of its imidazoline ring. This leads to the formation of two major, inactive metabolites. The metabolic pathway is initiated by the CYP1A2-mediated hydroxylation of the imidazoline ring, followed by further oxidation.

Major Metabolites

The two principal metabolites of tizanidine that have been identified are:

  • 5-chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiadiazole: This metabolite is formed through the oxidation of the imidazoline ring to a ketone.

  • 5-chloro-4-(guanidino)-2,1,3-benzothiadiazole: This metabolite results from the cleavage of the imidazoline ring.[5]

The chemical structures of tizanidine and its major metabolites are depicted below.

  • Tizanidine: 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine[6]

  • Metabolite 1: 5-chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiadiazole[7]

  • Metabolite 2: 5-chloro-4-(guanidino)-2,1,3-benzothiadiazole[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro metabolism studies of tizanidine.

Table 1: In Vitro Metabolism Kinetics of Tizanidine in Human Liver Microsomes [3]

ParameterValueUnits
Half-life (t½)50min
Initial Reaction Velocity1.1pmol x min⁻¹ x mg⁻¹ protein
Intrinsic Clearance (CLint)17mL x min⁻¹ x kg⁻¹

Table 2: Inhibition of Tizanidine Metabolism by CYP Isoform Inhibitors [8]

InhibitorTarget CYP IsoformInhibition of Tizanidine Metabolism (%)
FurafyllineCYP1A2Strong
FluvoxamineCYP1A2Strong
KetoconazoleCYP3A4Minor
SulfaphenazoleCYP2C9Minor
QuinidineCYP2D6None

Experimental Protocols

This section provides detailed methodologies for the in vitro study of tizanidine metabolism and the identification of its metabolites.

In Vitro Metabolism of Tizanidine using Human Liver Microsomes

This protocol outlines the procedure for assessing the metabolic stability of tizanidine in a pool of human liver microsomes.

Materials:

  • Tizanidine

  • Pooled human liver microsomes (HLMs)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube on ice, combine the phosphate buffer, HLMs (final concentration 0.5 mg/mL), and tizanidine (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.

  • Protein Precipitation: Vortex the mixture vigorously and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Sample Collection: Carefully transfer the supernatant to a new tube for subsequent analysis by LC-MS/MS.

Metabolite Identification using LC-MS/MS

This protocol describes the use of liquid chromatography-tandem mass spectrometry for the identification and structural elucidation of tizanidine metabolites.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • MS System: A tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the parent drug from its metabolites (e.g., 5-95% B over 15 minutes).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS²) or all-ions fragmentation (AIF) to acquire fragmentation data.

Procedure:

  • Sample Injection: Inject the supernatant from the in vitro metabolism assay into the LC-MS/MS system.

  • Data Analysis:

    • Analyze the full scan MS data to identify potential metabolite peaks based on their predicted mass-to-charge ratios (m/z). Common metabolic transformations to consider include hydroxylation (+16 Da), oxidation (+14 Da), and ring cleavage.

    • Analyze the MS/MS fragmentation patterns of the parent drug (tizanidine) and the potential metabolites.

    • Compare the fragmentation patterns of the metabolites to that of the parent drug to determine the site of metabolic modification.

Visualization of Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key processes described in this guide.

cluster_workflow Experimental Workflow: this compound Metabolite Identification Tizanidine_d4 This compound Incubation Incubation at 37°C Tizanidine_d4->Incubation HLM Human Liver Microsomes (HLM) HLM->Incubation NADPH NADPH NADPH->Incubation Quenching Reaction Quenching (Acetonitrile) Incubation->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Metabolite_ID Metabolite Identification LC_MS->Metabolite_ID

Caption: Experimental workflow for the in vitro identification of this compound metabolites.

cluster_pathway Tizanidine Metabolic Pathway Tizanidine Tizanidine Metabolite2 5-chloro-4-(guanidino) -2,1,3-benzothiadiazole Tizanidine->Metabolite2 Imidazoline Ring Cleavage via CYP1A2 CYP1A2 CYP1A2 Tizanidine->CYP1A2 Metabolite1 5-chloro-4-(2-imidazolin-4-on-2-ylamino) -2,1,3-benzothiadiazole CYP1A2->Metabolite1 Oxidation Oxidation Oxidation RingCleavage Imidazoline Ring Cleavage

Caption: Primary metabolic pathway of Tizanidine mediated by CYP1A2.

Conclusion

This technical guide has provided a detailed examination of the metabolism of tizanidine and its deuterated analog, this compound. The primary role of CYP1A2 in the biotransformation of tizanidine to its inactive metabolites has been clearly established. The experimental protocols provided offer a robust framework for conducting in vitro metabolism and metabolite identification studies. The use of this compound as an internal standard is crucial for achieving accurate and reliable quantitative results in bioanalytical assays. The structured presentation of quantitative data and the visual representation of metabolic pathways and experimental workflows are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their ongoing work with this important therapeutic agent.

References

An In-depth Technical Guide to Tizanidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Tizanidine-d4, a deuterated analog of Tizanidine, intended for researchers, scientists, and professionals in drug development. This document compiles critical data from safety data sheets (SDS), details on its mechanism of action, and relevant experimental protocols.

Safety Data Sheet (SDS) Summary for this compound

This compound is the deuterated form of Tizanidine, an α2-adrenergic receptor agonist used as a muscle relaxant.[1][2] The following sections summarize the key safety and handling information.

1.1 Identification and Physical Properties

PropertyValueSource(s)
Chemical Name 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d4)-2,1,3-benzothiadiazol-4-amine, monohydrochloride[3]
Synonyms This compound (hydrochloride), 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-2,1,3-benzothiadiazol-4-amine[2][3]
CAS Number 1188263-51-5[3]
Molecular Formula C₉H₄D₄ClN₅S • HCl[1]
Molecular Weight 294.2 g/mol [1]
Appearance A solid, fine crystalline powder[1][4]
Melting Point 275-279°C (decomposed)[5]
Solubility Soluble in Methanol and Water[1][4]

1.2 Hazard Identification and Precautionary Measures

This compound is classified as hazardous. The following table outlines its GHS classifications and corresponding precautionary statements.

Hazard ClassGHS ClassificationHazard StatementPrecautionary Statements (Prevention & Response)Source(s)
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[3][6]
Acute Toxicity (Inhalation) Category 4H332: Harmful if inhaledP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.[3][6]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.[3][6]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: get medical advice/attention.[3][6]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.[3][6]

1.3 Handling, Storage, and First Aid

  • Handling: Avoid contact with skin and eyes and inhalation of dust.[4][7] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] Do not eat, drink, or smoke when handling.[4]

  • Storage: Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[4] Protect from physical damage and keep away from incompatible materials such as oxidizing agents.[4]

  • First Aid:

    • In case of skin contact: Immediately wash with soap and water.[3]

    • In case of eye contact: Rinse cautiously with water for several minutes.[3]

    • If inhaled: Move the person to fresh air.[6]

    • If swallowed: Call a poison control center or doctor immediately.[3]

1.4 Toxicological Data

The toxicological properties of this compound have not been thoroughly investigated; however, data for the parent compound, Tizanidine hydrochloride, is available.

Toxicity DataValueSpeciesSource(s)
Oral LD50 414 mg/kgRat[9]
Oral LD50 235 mg/kgMouse[9]
Oral LD50 98 mg/kgRabbit[9]
Subcutaneous LD50 282 mg/kgRat[9]
Intravenous LD50 35 mg/kgRat[9]
Intravenous LD50 48 mg/kgMouse[9]

Mechanism of Action

Tizanidine is a centrally acting α2-adrenergic agonist.[10][11] Its primary mechanism involves binding to α2-adrenergic receptors in the central nervous system, particularly in the spinal cord.[10] This agonistic activity inhibits the release of excitatory amino acids, such as glutamate and aspartate, from spinal interneurons.[12][13] The reduction in excitatory neurotransmitter release leads to presynaptic inhibition of motor neurons, which in turn reduces muscle spasticity.[12] Tizanidine has a more pronounced effect on polysynaptic pathways.[13]

Tizanidine_Mechanism_of_Action Tizanidine This compound Alpha2_Receptor α2-Adrenergic Receptor (Spinal Interneurons) Tizanidine->Alpha2_Receptor Agonist Binding Inhibition Inhibition of Excitatory Amino Acid (e.g., Glutamate) Release Alpha2_Receptor->Inhibition Activates Motor_Neuron Presynaptic Inhibition of Motor Neurons Inhibition->Motor_Neuron Leads to Muscle_Spasticity Reduction of Muscle Spasticity Motor_Neuron->Muscle_Spasticity Results in

Mechanism of action for Tizanidine.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Tizanidine in biological samples by GC- or LC-MS.[1] Several analytical methods have been developed for the determination of Tizanidine in bulk and pharmaceutical formulations.

3.1 High-Performance Thin-Layer Chromatography (HPTLC)

A stability-indicating HPTLC method has been developed for the analysis of Tizanidine hydrochloride.[14]

  • Stationary Phase: TLC aluminum plates precoated with silica gel 60F-254.[14]

  • Mobile Phase: Toluene-acetone-ammonia (5:5:0.1, v/v/v).[14]

  • Detection: Densitometric analysis in absorbance mode at 315 nm.[14]

  • Results:

    • Rf value: 0.32 ± 0.01 for Tizanidine hydrochloride.[14]

    • Linearity Range: 300-1000 ng per spot.[14]

    • Correlation Coefficient (r²): 0.9922.[14]

    • Limit of Detection (LOD): 88 ng per spot.[14]

    • Limit of Quantitation (LOQ): 265 ng per spot.[14]

  • Stability: The drug was found to be susceptible to oxidation but stable under acidic and basic conditions.[14]

3.2 UV-Visible Spectrophotometry

A simple spectrophotometric method has been developed for the determination of Tizanidine.

  • Principle: Based on the formation of a binary complex between Tizanidine and eosin Y in an aqueous buffered medium (pH 3.5).[15]

  • Procedure:

    • Prepare a standard stock solution of Tizanidine hydrochloride (100 µg/mL) in distilled water.[16]

    • Transfer aliquots of the stock solution to a series of 10 mL volumetric flasks.

    • Add 1 mL of 4 × 10⁻³ M eosin Y solution and 2 mL of 0.4 M acetate buffer (pH 3.5).[15]

    • Dilute to the mark with distilled water.

    • Measure the absorbance at 545 nm against a reagent blank.[15]

  • Results:

    • Linearity Range: 0.5-8 µg/mL.[15]

    • Limit of Detection (LOD): 0.1 µg/mL.[15]

3.3 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A bioequivalence study of Tizanidine in human plasma utilized a validated LC-MS/MS method.[17]

  • Internal Standard: Amlodipine besylate.[17]

  • Sample Preparation: Liquid-liquid extraction.[17]

  • Detection: Multiple reaction monitoring (MRM).[17]

  • Results:

    • Linear Calibration Curve: 50–3200 ppt with a correlation coefficient exceeding 0.99.[17]

Analytical Workflow

The following diagram illustrates a general workflow for the quantitative analysis of Tizanidine using an internal standard like this compound.

Analytical_Workflow Start Start: Sample Collection (e.g., Plasma, Formulation) Spiking Spiking with Internal Standard (this compound) Start->Spiking Extraction Sample Preparation (e.g., Liquid-Liquid Extraction) Spiking->Extraction Analysis Instrumental Analysis (e.g., LC-MS/MS) Extraction->Analysis Data_Processing Data Acquisition and Processing Analysis->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification Result Final Concentration of Tizanidine Quantification->Result

General workflow for Tizanidine analysis.

References

Methodological & Application

Application of Tizanidine-d4 in Mass Spectrometry Analysis for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tizanidine is a centrally acting α2-adrenergic agonist used as a muscle relaxant. Accurate quantification of tizanidine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Tizanidine-d4, a stable isotope-labeled derivative of tizanidine, serves as an ideal internal standard (IS) for quantitative analysis by mass spectrometry. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and ionization, which corrects for matrix effects and variations in instrument response. This document provides detailed application notes and protocols for the use of this compound in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of tizanidine in human plasma.

Principle of the Method

This method utilizes a liquid-liquid extraction (LLE) technique to isolate tizanidine and the internal standard, this compound, from human plasma. The extracted samples are then analyzed by a highly sensitive and selective LC-MS/MS method operating in the Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Materials and Reagents

  • Tizanidine hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ammonium acetate

  • Ethyl acetate

  • Human plasma (with K2EDTA as anticoagulant)

  • Deionized water

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Data acquisition and processing software

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Tizanidine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of tizanidine hydrochloride in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Tizanidine Working Standards: Prepare serial dilutions of the tizanidine stock solution with a 50:50 mixture of methanol and water to create calibration standards with concentrations ranging from 0.05 ng/mL to 50 ng/mL.

  • This compound Working Solution (10 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of human plasma sample, calibration standard, or quality control (QC) sample into a polypropylene tube.

  • Add 20 µL of the this compound working solution (10 ng/mL) to each tube and vortex for 10 seconds.

  • Add 100 µL of 0.1 M sodium hydroxide solution to alkalinize the plasma and vortex for 10 seconds.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (see Protocol 3) and vortex for 30 seconds.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Liquid Chromatography Parameters:

ParameterValue
Column C18 reverse-phase, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program 5% B for 0.5 min, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 5% B for 1.5 min

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Table 1: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Tizanidine254.1214.11003020
This compound258.1214.11003020

Data Presentation

Table 2: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Weighting Factor
Tizanidine0.05 - 50> 0.9951/x²

Table 3: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
LLOQ0.05< 15%± 20%< 15%± 20%
Low0.15< 15%± 15%< 15%± 15%
Medium2.5< 15%± 15%< 15%± 15%
High40< 15%± 15%< 15%± 15%

Table 4: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low85 - 9583 - 930.95 - 1.050.98 - 1.02
High87 - 9886 - 960.93 - 1.030.97 - 1.01

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add this compound IS (20 µL) plasma->add_is alkalinize Alkalinize with NaOH add_is->alkalinize lle Liquid-Liquid Extraction (Ethyl Acetate) alkalinize->lle separate Centrifuge & Separate Organic Layer lle->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into HPLC reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Experimental workflow for the quantification of tizanidine in human plasma.

logical_relationship cluster_process Analytical Process cluster_correction Correction for Variability tizanidine Tizanidine sample_prep Sample Preparation tizanidine->sample_prep tizanidine_d4 This compound tizanidine_d4->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_ionization MS Ionization lc_separation->ms_ionization correction Ratio Calculation (Tizanidine / this compound) ms_ionization->correction

Caption: Role of this compound as an internal standard in mass spectrometry analysis.

Application Note: High-Throughput Analysis of Tizanidine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tizanidine in human plasma. The use of a stable isotope-labeled internal standard, tizanidine-d4, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and provides optimized chromatographic and mass spectrometric conditions for high-throughput analysis.

Introduction

Tizanidine is a centrally acting α2-adrenergic agonist prescribed for the management of muscle spasticity associated with conditions such as multiple sclerosis and spinal cord injury.[1] Accurate and reliable quantification of tizanidine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[2][3] The incorporation of a deuterated internal standard like this compound is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby enhancing the robustness of the bioanalytical method.

Signaling Pathway of Tizanidine's Mechanism of Action

Tizanidine exerts its muscle relaxant effects by acting as an agonist at α2-adrenergic receptors in the central nervous system. This agonistic activity inhibits the release of excitatory amino acids from spinal interneurons, which in turn reduces the firing of motor neurons that cause muscle spasticity.

Tizanidine_Signaling_Pathway Tizanidine Tizanidine Alpha2_Receptor α2-Adrenergic Receptor (Presynaptic) Tizanidine->Alpha2_Receptor Binds to G_Protein Gi/o Protein Alpha2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Voltage-gated Ca2+ Channels G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neurotransmitter_Release ↓ Excitatory Neurotransmitter Release (e.g., Glutamate, Aspartate) cAMP->Neurotransmitter_Release Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Ca_Influx->Neurotransmitter_Release Motor_Neuron Postsynaptic Motor Neuron Neurotransmitter_Release->Motor_Neuron Reduced stimulation of Muscle_Spasticity ↓ Muscle Spasticity Motor_Neuron->Muscle_Spasticity

Caption: Tizanidine's signaling pathway.

Experimental Protocols

Materials and Reagents
  • Tizanidine hydrochloride (Reference Standard)

  • This compound hydrochloride (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (ACS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2EDTA)

  • Methyl tert-butyl ether (MTBE)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu Nexera series, Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S)

  • Analytical balance

  • Centrifuge

  • Evaporator (e.g., Nitrogen evaporator)

  • Vortex mixer

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve tizanidine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the tizanidine stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex for 10 seconds.

  • Add 50 µL of 0.1 M sodium hydroxide and vortex briefly.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

A validated liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method should be used for the determination of tizanidine concentration in human plasma.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 2.5 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 10°C
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 35 psi
Collision Gas Medium
IonSpray Voltage 5500 V
Temperature 550°C
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tizanidine 254.0212.025
This compound 258.0216.025

Experimental Workflow

Tizanidine_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 100 µL Human Plasma Add_IS Add 25 µL this compound (IS) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject 5 µL Reconstitution->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation (Analyte/IS Peak Area Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Tizanidine Calibration->Quantification

Caption: Experimental workflow for tizanidine analysis.

Data Presentation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect. A summary of the quantitative data is presented below.

Calibration Curve
AnalyteCalibration Range (ng/mL)Weighting
Tizanidine0.1 - 100> 0.9951/x²
Precision and Accuracy
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.1≤ 15.0≤ 15.085.0 - 115.0
Low0.3≤ 10.0≤ 10.090.0 - 110.0
Medium10.0≤ 8.0≤ 8.092.0 - 108.0
High80.0≤ 7.0≤ 7.093.0 - 107.0
Recovery and Matrix Effect
QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low0.385 - 9590 - 110
High80.088 - 9892 - 108

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and high-throughput approach for the quantification of tizanidine in human plasma. The use of a deuterated internal standard, this compound, ensures the reliability of the results. This method is well-suited for regulated bioanalysis in support of clinical and preclinical drug development programs.

References

Application Notes: Quantitative Analysis of Tizanidine in Human Plasma using a Validated LC-MS/MS Method with Tizanidine-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tizanidine in human plasma. The method utilizes a stable isotope-labeled internal standard, Tizanidine-d4, to ensure high accuracy and precision. The protocol described herein is suitable for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The method involves a straightforward liquid-liquid extraction procedure for sample clean-up, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization mode.

Introduction

Tizanidine is a centrally acting α2-adrenergic agonist primarily used as a muscle relaxant to manage spasticity associated with conditions like multiple sclerosis and spinal cord injury.[1] Accurate quantification of tizanidine in biological matrices is crucial for clinical and research purposes. This document provides a detailed protocol for a validated LC-MS/MS method that offers high sensitivity, specificity, and throughput for the analysis of tizanidine in human plasma. The use of this compound as an internal standard (IS) effectively compensates for matrix effects and variations in sample processing and instrument response.[2]

Mechanism of Action

Tizanidine exerts its muscle relaxant effects by acting as an agonist at α2-adrenergic receptors in the central nervous system.[1][3] These receptors are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi).[4][5][6] Activation of the α2-adrenergic receptor by tizanidine inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] This reduction in cAMP ultimately suppresses the release of excitatory neurotransmitters, such as glutamate and aspartate, from spinal interneurons, leading to a reduction in motor neuron hyperactivity and muscle spasticity.[8][9]

tizanidine_signaling_pathway tizanidine Tizanidine receptor α2-Adrenergic Receptor (GPCR) tizanidine->receptor g_protein Gi Protein Complex (α, β, γ subunits) receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp converts atp ATP pka Protein Kinase A (PKA) camp->pka neurotransmitter_release Reduced Excitatory Neurotransmitter Release (e.g., Glutamate) pka->neurotransmitter_release leads to muscle_relaxation Muscle Relaxation neurotransmitter_release->muscle_relaxation

Caption: Tizanidine's α2-adrenergic signaling pathway.

Experimental Protocols

Materials and Reagents
  • Tizanidine hydrochloride (Reference Standard)

  • This compound hydrochloride (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and ethyl acetate

  • Formic acid and ammonium formate

  • Human plasma (K2EDTA)

  • Milli-Q or equivalent purified water

Instrumentation
  • LC-MS/MS System: Agilent 1290 Infinity LC system coupled with an Agilent 6460 Triple Quadrupole Mass Spectrometer or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm particle size) or equivalent.

  • Software: Agilent MassHunter Workstation Software or equivalent for data acquisition and analysis.

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of tizanidine and this compound in methanol.

  • Working Solutions: Prepare working solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

Sample Preparation
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 500 µL of ethyl acetate for liquid-liquid extraction.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant (organic layer) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

experimental_workflow start Start plasma_sample 1. Pipette 100 µL Human Plasma start->plasma_sample add_is 2. Add 25 µL This compound (IS) plasma_sample->add_is vortex1 3. Vortex add_is->vortex1 extraction 4. Add 500 µL Ethyl Acetate (LLE) vortex1->extraction vortex2 5. Vortex extraction->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant evaporate 8. Evaporate to Dryness supernatant->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject end End inject->end

Caption: Sample preparation workflow for tizanidine analysis.

LC-MS/MS Conditions
ParameterCondition
LC Conditions
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientIsocratic or a shallow gradient optimized for peak shape and separation
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Run Time~2.5 - 3.0 minutes
MS/MS Conditions
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsTizanidine: m/z 254.0 → 211.0 (Quantifier), m/z 254.0 → 44.0 (Qualifier)
This compound: m/z 258.0 → 215.0 (Quantifier)
Dwell Time200 ms
Gas Temperature350°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
Capillary Voltage4000 V

Method Validation Summary

The described method was validated according to regulatory guidelines, and the results are summarized below.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 50 pg/mL to 5000 pg/mL in human plasma.[9][10] The lower limit of quantification (LLOQ) was established at 50 pg/mL with a relative standard deviation of less than 13%.[9][10]

ParameterResult
Calibration Curve Range50 - 5000 pg/mL
Correlation Coefficient (r²)> 0.99
LLOQ50 pg/mL
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, low, medium, and high).

QC LevelConcentration (pg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
LLOQ50< 10%< 12%± 15%
Low QC150< 8%< 10%± 10%
Medium QC1500< 7%< 9%± 8%
High QC4000< 6%< 8%± 7%
Recovery and Matrix Effect

The extraction recovery of tizanidine was consistent and reproducible across the QC levels. The use of the deuterated internal standard effectively minimized the impact of matrix effects.

ParameterTizanidineThis compound
Extraction Recovery> 85%> 85%
Matrix Effect< 15%< 15%

Conclusion

This application note presents a validated LC-MS/MS method for the reliable quantification of tizanidine in human plasma using this compound as an internal standard. The method is sensitive, specific, and rapid, with a run time of approximately 2.5 minutes per sample, making it suitable for high-throughput analysis in clinical and research settings.[9][10] The detailed protocol and validation data demonstrate the robustness and accuracy of the method for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of tizanidine.[9][11][12]

References

Tizanidine-d4 as an Internal Standard in Bioanalytical Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tizanidine is a centrally acting α2-adrenergic agonist widely prescribed for the management of muscle spasticity. Accurate and precise quantification of tizanidine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Tizanidine-d4, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound shares near-identical physicochemical properties with the unlabeled analyte, ensuring it effectively compensates for variability during sample preparation, chromatography, and ionization, thereby enhancing the accuracy, precision, and robustness of the analytical method.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the bioanalytical assay of tizanidine in human plasma.

Principle of this compound as an Internal Standard

This compound is a deuterated analog of tizanidine, where four hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling results in a mass shift of +4 Da, allowing for its differentiation from the endogenous tizanidine by the mass spectrometer. During sample analysis, a known amount of this compound is added to all samples, including calibration standards, quality control samples, and unknown study samples, at the initial stage of sample preparation. Because this compound behaves almost identically to tizanidine throughout the analytical process (extraction, chromatography, and ionization), the ratio of the peak area of tizanidine to the peak area of this compound remains constant, even if there are variations in sample handling or instrument response. This normalization corrects for potential errors and leads to highly reliable quantitative results.

Below is a diagram illustrating the logical relationship of using this compound as an internal standard in a bioanalytical workflow.

G Sample Biological Sample (e.g., Plasma) Spike Spike with known amount of This compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (Separation of Tizanidine and this compound) Reconstitution->LC MS Tandem Mass Spectrometry (Detection and Quantification) LC->MS Peak_Integration Peak Area Integration MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Tizanidine / this compound) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Tizanidine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

Caption: Workflow for Bioanalytical Quantification using an Internal Standard.

Tizanidine Mechanism of Action: Signaling Pathway

Tizanidine exerts its therapeutic effect as a muscle relaxant primarily by acting as a central α2-adrenergic receptor agonist. By binding to these receptors in the presynaptic terminals of spinal interneurons, tizanidine inhibits the release of excitatory amino acids, such as glutamate and aspartate. This reduction in excitatory neurotransmitter release leads to a decrease in the firing rate of motor neurons, resulting in muscle relaxation. The signaling cascade involves the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels and subsequent modulation of downstream effector proteins.

The following diagram illustrates the signaling pathway of tizanidine.

G Tizanidine Tizanidine Alpha2_Receptor α2-Adrenergic Receptor Tizanidine->Alpha2_Receptor Binds to G_Protein Gi/o Protein Alpha2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels Voltage-gated Ca2+ Channels PKA->Calcium_Channels Inhibits Neurotransmitter_Release Inhibition of Excitatory Neurotransmitter Release (e.g., Glutamate) Calcium_Channels->Neurotransmitter_Release Reduces Ca2+ influx, leading to Muscle_Relaxation Muscle Relaxation Neurotransmitter_Release->Muscle_Relaxation Results in

Caption: Tizanidine's α2-Adrenergic Signaling Pathway.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Tizanidine Stock Solution (1 mg/mL): Accurately weigh 10 mg of tizanidine hydrochloride and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Tizanidine Working Solutions: Prepare serial dilutions of the tizanidine stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working solutions for calibration standards and quality control (QC) samples.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The following diagram outlines the experimental workflow for sample preparation.

G Start Start: Plasma Sample (100 µL) Add_IS Add 25 µL of this compound Working Solution (100 ng/mL) Start->Add_IS Vortex1 Vortex for 30 seconds Add_IS->Vortex1 Add_Buffer Add 100 µL of 0.1 M Ammonium Hydroxide Vortex1->Add_Buffer Vortex2 Vortex for 30 seconds Add_Buffer->Vortex2 Add_Solvent Add 1 mL of Extraction Solvent (e.g., Ethyl Acetate) Vortex2->Add_Solvent Vortex3 Vortex for 5 minutes Add_Solvent->Vortex3 Centrifuge Centrifuge at 4000 rpm for 10 minutes at 4°C Vortex3->Centrifuge Transfer Transfer 800 µL of the supernatant (organic layer) Centrifuge->Transfer Evaporate Evaporate to dryness under nitrogen at 40°C Transfer->Evaporate Reconstitute Reconstitute with 100 µL of Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Caption: Liquid-Liquid Extraction Workflow for Tizanidine Analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the recommended chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

ParameterValue
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, increase to 90% B over 2.5 min, hold for 1 min, return to 10% B and equilibrate for 1.5 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Autosampler Temp. 10°C

Table 2: Mass Spectrometric Conditions

ParameterValue
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 3
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 20 psi
Collision Gas 8 psi
IonSpray Voltage 5500 V
Temperature 500°C

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Tizanidine 254.1210.115025
This compound 258.1214.115025

Method Validation Summary

A bioanalytical method using this compound as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following tables present typical acceptance criteria and representative data for such a method.

Table 4: Linearity and Lower Limit of Quantification (LLOQ)

ParameterResult
Calibration Range 0.1 - 20 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 0.1 ng/mL
Precision at LLOQ (%CV) < 20%
Accuracy at LLOQ (%Bias) ± 20%

Table 5: Accuracy and Precision (Intra- and Inter-day)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low (LQC) 0.3< 10%± 10%< 10%± 10%
Medium (MQC) 5.0< 8%± 8%< 8%± 8%
High (HQC) 15.0< 5%± 5%< 5%± 5%

Table 6: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low (LQC) 0.3~85%0.95 - 1.050.98 - 1.02
High (HQC) 15.0~87%0.96 - 1.040.99 - 1.01

Conclusion

The use of this compound as an internal standard provides a highly reliable and robust method for the quantification of tizanidine in biological matrices. The detailed protocols and validation data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a high-quality bioanalytical assay for tizanidine. The inherent advantages of using a stable isotope-labeled internal standard, such as improved accuracy and precision, make it an indispensable tool for regulatory submissions and clinical research.

Application Note: A Validated LC-MS/MS Method for the Quantification of Tizanidine in Human Plasma Using Tizanidine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tizanidine is a centrally acting α2-adrenergic agonist used for the management of spasticity associated with conditions like multiple sclerosis and spinal cord injuries.[1][2] Its therapeutic efficacy is attributed to the inhibition of excitatory neurotransmitter release, which leads to muscle relaxation.[3] Accurate and reliable quantification of tizanidine in human plasma is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of tizanidine in human plasma, employing its deuterated analog, Tizanidine-d4, as the internal standard (IS) to ensure high accuracy and precision.

The primary mechanism of action for tizanidine involves its role as an agonist at α2-adrenergic receptors in the central nervous system.[4][5] By activating these receptors, tizanidine inhibits the release of excitatory neurotransmitters, such as norepinephrine, which reduces hyperactivity in motor neurons and leads to decreased muscle spasticity.[4][6]

Experimental Protocols

This protocol synthesizes common methodologies for the analysis of tizanidine in plasma using LC--MS/MS with this compound as an internal standard.

Workflow for Tizanidine Plasma Sample Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add this compound (IS) plasma->is vortex1 Vortex is->vortex1 extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) vortex1->extraction vortex2 Vortex & Centrifuge extraction->vortex2 supernatant Collect Supernatant vortex2->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc Chromatographic Separation (Reversed-Phase Column) inject->lc ms Mass Spectrometric Detection (MRM Mode) lc->ms quant Quantification ms->quant

Caption: Workflow for the analysis of tizanidine in plasma samples.

1. Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction is a common and effective method for extracting tizanidine from plasma.[7][8]

  • To 500 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Add 3 mL of extraction solvent (e.g., ethyl acetate) and vortex for 10 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

2. LC-MS/MS Instrumentation and Conditions

A validated liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method is used for the determination of tizanidine concentration in human plasma.[9]

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for separation.[10]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is typically used.[8][10] A common mobile phase composition is methanol:10 mmol·L-1 ammonium acetate:formic acid (55:45:0.1, v/v/v).[10]

    • Flow Rate: A flow rate of around 0.7 to 1.0 mL/min is generally employed.[11][12]

    • Injection Volume: 10-20 µL.[11]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).[8]

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive ion electrospray ionization (ESI+).[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions:

      • Tizanidine: m/z 254 → 44[10]

      • This compound (IS): The specific transition for this compound would be monitored. For example, if the deuterium atoms are on the imidazoline ring, the precursor ion would be m/z 258. The product ion would be determined during method development. A validated method used Tizanidine D4 as the internal standard.[9]

Data Presentation

The following tables summarize representative quantitative data for tizanidine analysis in human plasma, as reported in various studies.

Table 1: Linearity and Sensitivity of Tizanidine Assays

Concentration RangeLower Limit of Quantitation (LLOQ)Correlation Coefficient (r²)Reference
10-50 µg/mL0.5923 µg/mL0.999[11]
0.5-10.0 ng/mL0.5 ng/mL0.999[13]
50-5000 pg/mL50 pg/mL>0.99[7]
10.0-5000 pg/mL10.0 pg/mLNot specified[10]
0.100 – 10.000 ng/mL0.101 ng/mLNot specified[9]

Table 2: Precision and Accuracy of Tizanidine Assays

Concentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Not specified0.210.9095.39-97.19[11]
Not specified<6.9<6.999.2-110.5[13]
50-5000 pg/mL<13<13Acceptable[7]
10.0-5000 pg/mL<10.0<10.0Within 3.6% (relative error)[10]
LLOQ, LQC, MQC, HQC0.40% to 4.10%Not specified-8.91% to 6.63% (biases)[9]

Mechanism of Action of Tizanidine

Tizanidine exerts its muscle relaxant effects by acting as a central α2-adrenergic agonist.[4] This action primarily takes place in the spinal cord, where it inhibits the release of excitatory amino acids from interneurons.[3][5] This presynaptic inhibition of motor neurons reduces the polysynaptic reflexes that lead to muscle spasticity.[5][14]

Tizanidine Signaling Pathway

G cluster_neuron Presynaptic Neuron cluster_postneuron Postsynaptic Motor Neuron tizanidine Tizanidine alpha2 α2-Adrenergic Receptor tizanidine->alpha2 Binds to inhibition Inhibition of Excitatory Neurotransmitter Release (e.g., Norepinephrine, Glutamate, Aspartate) alpha2->inhibition Activates reduced_excitation Reduced Excitation inhibition->reduced_excitation Leads to muscle_relaxation Muscle Relaxation reduced_excitation->muscle_relaxation Results in

References

Chromatographic separation of tizanidine and Tizanidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Chromatographic Separation and Quantification of Tizanidine and Tizanidine-d4 in Human Plasma by LC-MS/MS

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the muscle relaxant tizanidine and its deuterated internal standard, this compound, in human plasma. This method is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Introduction

Tizanidine is a centrally acting α2-adrenergic agonist prescribed for the management of spasticity. Accurate quantification in biological matrices is essential for clinical and research purposes. The use of a stable isotope-labeled internal standard like this compound provides high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response. This document provides a comprehensive protocol for the chromatographic separation and mass spectrometric detection of tizanidine and this compound. The method is based on established bioanalytical principles and data from published literature and regulatory filings. A pivotal bioequivalence study for a tizanidine oral solution utilized a validated LC-MS/MS method with this compound as the internal standard, confirming the suitability of this analytical approach[1].

Experimental

Materials and Reagents
  • Tizanidine hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source is required.

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the separation of tizanidine and this compound. These conditions are a composite of methods found to be effective for tizanidine analysis and are compatible with mass spectrometry.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 75 mm, 4µm)[2]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]
Gradient 5% B to 60% B over 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min[2]
Injection Volume 1 µL[2]
Column Temperature 40 °C
Autosampler Temp 10 °C
Mass Spectrometric Conditions

Mass spectrometric detection should be performed in the positive ion mode using multiple reaction monitoring (MRM).

ParameterTizanidineThis compound
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 254.0258.0
Product Ion (m/z) 210.0214.0
Dwell Time 200 ms200 ms
Collision Energy Optimized for the specific instrumentOptimized for the specific instrument
Declustering Potential Optimized for the specific instrumentOptimized for the specific instrument

Protocol

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of tizanidine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the tizanidine stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

  • Spiked Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and quality control samples.

Sample Preparation (Liquid-Liquid Extraction)

G cluster_sample_prep Sample Preparation Workflow plasma 1. Aliquot 200 µL of Plasma Sample (Standard, QC, or Unknown) add_is 2. Add 50 µL of this compound Internal Standard Working Solution plasma->add_is vortex1 3. Vortex for 30 seconds add_is->vortex1 add_base 4. Add 100 µL of 0.1M NaOH vortex1->add_base add_solvent 5. Add 1 mL of Extraction Solvent (e.g., Ethyl Acetate/Hexane) add_base->add_solvent vortex2 6. Vortex for 5 minutes add_solvent->vortex2 centrifuge 7. Centrifuge at 4000 rpm for 10 minutes vortex2->centrifuge transfer 8. Transfer Supernatant to a Clean Tube centrifuge->transfer evaporate 9. Evaporate to Dryness under Nitrogen transfer->evaporate reconstitute 10. Reconstitute in 200 µL of Mobile Phase evaporate->reconstitute inject 11. Inject into LC-MS/MS System reconstitute->inject

Caption: Liquid-Liquid Extraction Protocol for Plasma Samples.

Data Analysis

The concentration of tizanidine in the plasma samples is determined by calculating the peak area ratio of tizanidine to this compound. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of tizanidine in the unknown samples is then interpolated from this calibration curve.

Method Validation Summary

A summary of the bioanalytical method validation characteristics for a similar LC-MS/MS method for tizanidine using this compound as the internal standard is presented below, as adapted from an FDA review[1].

Validation ParameterResult
Analyte Tizanidine
Internal Standard This compound
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL
Linearity Range 0.1 - 50 ng/mL
Intra-day Precision (%CV) ≤ 15%
Inter-day Precision (%CV) ≤ 15%
Accuracy (% Bias) Within ±15%
Recovery Consistent and reproducible
Matrix Effect No significant matrix effect observed

Logical Workflow for Analysis

The overall logical workflow from sample receipt to final concentration determination is illustrated in the following diagram.

G cluster_workflow Analytical Workflow sample_receipt Sample Receipt and Logging sample_prep Sample Preparation (Liquid-Liquid Extraction) sample_receipt->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing and Peak Integration lcms_analysis->data_processing calibration Calibration Curve Generation data_processing->calibration quantification Quantification of Unknowns calibration->quantification reporting Report Generation quantification->reporting

Caption: Overall Analytical Workflow.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of tizanidine and its deuterated internal standard, this compound, in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of clinical and pharmacokinetic studies. The provided protocols and parameters can be adapted for use in various laboratory settings with appropriate validation.

References

Application of Tizanidine-d4 in Pharmacokinetic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tizanidine-d4 as an internal standard in pharmacokinetic (PK) studies of tizanidine. These guidelines are intended for researchers, scientists, and drug development professionals to ensure accurate and robust bioanalytical data.

Introduction

Tizanidine is a centrally acting α2-adrenergic agonist used as a muscle relaxant.[1][2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring patient safety. Tizanidine is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[3][4][5] This results in a relatively low oral bioavailability of about 21-40%.[4][6]

Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[7][8] this compound is chemically identical to tizanidine but has a different mass due to the replacement of four hydrogen atoms with deuterium. This allows it to be distinguished by the mass spectrometer while co-eluting with the analyte, thereby correcting for variability in sample preparation and matrix effects.[7][9]

Pharmacokinetic Parameters of Tizanidine

The pharmacokinetic parameters of tizanidine can vary among individuals and may be influenced by factors such as food and smoking.[4][10] Below is a summary of key pharmacokinetic parameters from studies involving oral administration of tizanidine.

ParameterValueReference
Time to Peak Plasma Concentration (tmax) 0.83 - 1.30 hours[10][11][12]
Peak Plasma Concentration (Cmax) for a 4 mg dose 1.21 ± 0.84 ng/mL to 1.28 ± 1.11 ng/mL[10][12]
Elimination Half-Life (t1/2) Approximately 2-4 hours[2][10][13]
Area Under the Curve (AUC0→last) for a 4 mg dose 2.46 ± 2.23 ng·h/mL to 2.53 ± 2.10 ng·h/mL[10][12]
Area Under the Curve (AUC0→∞) for a 4 mg dose 2.75 ± 2.37 ng·h/mL to 2.81 ± 2.27 ng·h/mL[10][12]
Oral Bioavailability Approximately 21% - 40%[4][6]
Plasma Protein Binding Approximately 30%[1][2]
Volume of Distribution (Vd) 2.4 L/kg[1]

Experimental Protocols

Bioanalytical Method for Tizanidine Quantification in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the quantification of tizanidine in human plasma, a common practice in pharmacokinetic studies.

1. Materials and Reagents:

  • Tizanidine reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized or Milli-Q)

  • Diethylether or other suitable extraction solvent

2. Stock and Working Solutions Preparation:

  • Tizanidine Stock Solution (1 mg/mL): Accurately weigh and dissolve tizanidine in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the tizanidine stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • IS Working Solution: Dilute the this compound stock solution to an appropriate concentration (e.g., 10 ng/mL) in the same diluent.

3. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 25 µL of the IS working solution to each tube (except for blank samples) and vortex briefly.

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex.

  • Add 1 mL of diethyl ether, cap the tubes, and vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., Zorbax SB C18, 150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of methanol, 10 mmol·L-1 ammonium acetate, and formic acid (e.g., 55:45:0.1, v/v/v).[14]

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Tizanidine: m/z 254 → 44[14]

      • This compound: m/z 258 → 48 (Note: The exact transition for this compound may vary slightly depending on the position of the deuterium labels and should be optimized).

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of tizanidine to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.

  • Determine the concentration of tizanidine in the plasma samples by interpolating their peak area ratios from the calibration curve.

  • Calculate pharmacokinetic parameters (Cmax, tmax, AUC, etc.) using appropriate software.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample/ Calibration Standard/QC add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 lle Liquid-Liquid Extraction (e.g., with Diethyl Ether) vortex1->lle centrifuge Centrifuge lle->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Peak Integration, Ratio Calculation) lcms->data pk Pharmacokinetic Parameter Calculation data->pk

Caption: Workflow for the bioanalysis of tizanidine in plasma.

Tizanidine Metabolism Pathway

G Tizanidine Tizanidine Metabolites Inactive Metabolites Tizanidine->Metabolites Extensive First-Pass Metabolism CYP1A2 CYP1A2 (Liver) CYP1A2->Tizanidine Primary Enzyme

Caption: Primary metabolic pathway of tizanidine.

Conclusion

The use of this compound as an internal standard is essential for the accurate and precise quantification of tizanidine in biological matrices for pharmacokinetic studies. The detailed protocol and understanding of tizanidine's pharmacokinetic profile provided in these application notes serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. Adherence to these guidelines will contribute to the generation of high-quality, reliable data crucial for drug development and regulatory submissions.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry of Tizanidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Tizanidine in biological matrices, specifically human plasma, using isotope dilution mass spectrometry (IDMS) with Tizanidine-d4 as the internal standard.

Introduction

Tizanidine is a centrally acting α2-adrenergic agonist used as a muscle relaxant. Accurate and precise quantification of Tizanidine in biological samples is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis due to its high sensitivity, specificity, and accuracy. This method involves the use of a stable isotope-labeled internal standard, in this case, this compound, which co-elutes with the analyte and corrects for variations in sample preparation and instrument response.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Tizanidine in human plasma using this compound as the internal standard.[1]

ParameterResult
Linearity Range 0.100 - 20.000 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.100 ng/mL
Intra-day Precision (%CV) ≤ 4.0%
Inter-day Precision (%CV) ≤ 5.7%
Intra-day Accuracy (% Bias) -1.0% to 4.0%
Inter-day Accuracy (% Bias) -1.0% to 2.0%
Internal Standard This compound

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

a. Stock Solutions (1 mg/mL):

  • Tizanidine Stock: Accurately weigh approximately 10 mg of Tizanidine hydrochloride and dissolve in 10 mL of methanol to obtain a final concentration of 1 mg/mL.

  • This compound (Internal Standard) Stock: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol to obtain a final concentration of 1 mg/mL.

b. Working Solutions:

  • Prepare intermediate working solutions of Tizanidine by serial dilution of the stock solution with a 50:50 methanol:water mixture to create a range of concentrations for spiking into plasma for calibration standards and quality control (QC) samples.

  • Prepare an internal standard working solution by diluting the this compound stock solution with a 50:50 methanol:water mixture to a final concentration of 10 ng/mL.

c. Calibration Standards and Quality Control Samples:

  • Prepare calibration standards by spiking appropriate amounts of the Tizanidine working solutions into blank human plasma to achieve final concentrations covering the desired linear range (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, and 20 ng/mL).

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner.

Sample Preparation (Protein Precipitation)
  • Label polypropylene tubes for each sample, standard, and QC.

  • Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding tubes.

  • Add 25 µL of the this compound internal standard working solution (10 ng/mL) to each tube, except for blank samples.

  • Vortex mix for approximately 10 seconds.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix thoroughly for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a portion of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

a. Liquid Chromatography (LC) Conditions:

ParameterCondition
LC System Agilent 1200 Series HPLC or equivalent
Column Zorbax SB C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Isocratic or a shallow gradient optimized for separation
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Run Time Approximately 3 minutes

b. Mass Spectrometry (MS) Conditions:

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions:
Tizanidine Precursor Ion (m/z): 254.1 -> Product Ion (m/z): 210.1
This compound Precursor Ion (m/z): 258.1 -> Product Ion (m/z): 214.1
Collision Energy (CE) Optimized for the specific instrument, typically in the range of 15-30 eV
Dwell Time 100-200 ms
Source Temperature 500-600°C
Gas 1 (Nebulizer Gas) 40-60 psi
Gas 2 (Heater Gas) 40-60 psi
Curtain Gas 20-30 psi
CAD Gas Medium

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis stock Stock Solutions (Tizanidine & this compound) working Working Solutions stock->working standards_qcs Calibration Standards & QCs (Spiking into Plasma) working->standards_qcs add_is Add this compound (IS) plasma_sample Plasma Sample (100 µL) plasma_sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant injection LC Injection supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: Experimental workflow for Tizanidine analysis.

Tizanidine Signaling Pathway

Tizanidine acts as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[2] This signaling cascade ultimately leads to a decrease in the release of excitatory neurotransmitters.[3]

tizanidine_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_presynaptic Presynaptic Terminal Tizanidine Tizanidine Receptor α2-Adrenergic Receptor Tizanidine->Receptor binds G_protein Gi Protein (αβγ) Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Vesicle_release ↓ Neurotransmitter Release PKA->Vesicle_release modulates Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Vesicle_release

Caption: Tizanidine's α2-adrenergic signaling pathway.

References

Application Notes and Protocols for Tizanidine-d4 in HPLC Calibration Curve Generation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tizanidine-d4 as an internal standard in the generation of calibration curves for the quantification of tizanidine by High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative bioanalysis as it effectively corrects for variations in sample preparation, injection volume, and matrix effects, leading to enhanced accuracy and precision.

Introduction

Tizanidine is a centrally acting α2-adrenergic agonist used as a muscle relaxant. Accurate and reliable quantification of tizanidine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a deuterated internal standard, such as this compound, which has nearly identical physicochemical properties to the analyte, ensures robust and reproducible results in quantitative analysis. This protocol outlines the necessary steps for utilizing this compound in the development of a calibration curve for tizanidine quantification.

Experimental Protocols

Materials and Reagents
  • Tizanidine hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Blank biological matrix (e.g., human plasma, K2EDTA)

Preparation of Stock and Working Solutions

2.2.1. Tizanidine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of tizanidine hydrochloride and dissolve it in a 10 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.

2.2.2. This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in a 1 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.

2.2.3. Tizanidine Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the tizanidine stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for the calibration curve.

2.2.4. This compound Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This concentration may need to be optimized based on the sensitivity of the mass spectrometer.

Preparation of Calibration Curve Standards and Quality Control Samples
  • Calibration Standards: To a set of clean microcentrifuge tubes, add an appropriate volume of blank biological matrix. Spike the matrix with the tizanidine working standard solutions to achieve a series of concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Addition: To each calibration standard and quality control (QC) sample, add a fixed volume of the this compound working solution (e.g., 20 µL of 100 ng/mL IS solution).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards, using separate stock dilutions.

Sample Preparation (Protein Precipitation)
  • To 100 µL of each plasma sample (calibration standards, QCs, and unknowns), add the fixed volume of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for approximately 1 minute.

  • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for HPLC analysis.

HPLC and Mass Spectrometry Conditions

The following are typical LC-MS/MS conditions that can be adapted and optimized for the analysis of tizanidine.

ParameterRecommended Conditions
HPLC System Agilent 1200 series or equivalent
Column Zorbax SB-C18, 4.6 x 150 mm, 5 µm[1]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient elution can be optimized. A typical starting point is 15:85 (v/v) Acetonitrile:0.1 M Ammonium Acetate[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Column Temperature 30°C[1]
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Tizanidine: m/z 254 → 210this compound: m/z 258 → 214 (Predicted)
Detection Wavelength (for HPLC-UV) 230 nm[1]

Data Presentation

The following tables summarize typical validation parameters for a tizanidine bioanalytical method.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Tizanidine0.25 - 8[1]> 0.99[1]

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low0.25< 1590 - 96[1]< 1584 - 92[1]
Medium2< 1590 - 96[1]< 1584 - 92[1]
High8< 1590 - 96[1]< 1584 - 92[1]

Table 3: Limit of Detection and Quantification

ParameterValue (ng/mL)
Lower Limit of Quantification (LLOQ)0.25[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of tizanidine using this compound as an internal standard.

experimental_workflow prep_solutions Prepare Stock & Working Solutions (Tizanidine & this compound) prep_samples Prepare Calibration Standards, QCs, and Unknown Samples prep_solutions->prep_samples add_is Add this compound (IS) to all samples prep_samples->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge transfer Transfer Supernatant centrifuge->transfer hplc_analysis HPLC-MS/MS Analysis transfer->hplc_analysis data_processing Data Processing (Peak Area Ratio) hplc_analysis->data_processing calibration_curve Generate Calibration Curve data_processing->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

References

Standard Operating Procedure for the Quantification of Tizanidine in Human Plasma using Tizanidine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tizanidine is a centrally acting α2-adrenergic agonist used as a muscle relaxant to manage spasticity associated with conditions like multiple sclerosis and spinal cord injury.[1][2] Accurate quantification of tizanidine in clinical and preclinical studies is crucial for pharmacokinetic and bioequivalence assessments. This document outlines a standard operating procedure (SOP) for the determination of tizanidine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Tizanidine-d4 as an internal standard (IS). This compound is a stable isotope-labeled version of tizanidine, making it an ideal internal standard as it shares similar physicochemical properties with the analyte, ensuring accurate and precise quantification by correcting for variations during sample preparation and analysis.

Principle of the Method

This method utilizes a sensitive and selective LC-MS/MS assay for the quantification of tizanidine in human plasma.[3][4] this compound is added to the plasma samples as an internal standard to compensate for any loss of analyte during sample preparation and for variability in instrument response. The method involves a liquid-liquid extraction (LLE) step to isolate tizanidine and this compound from the plasma matrix. The extracted analytes are then separated chromatographically and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode.[3]

Materials and Reagents

  • Tizanidine hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized or Milli-Q)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

  • Sample vials

Experimental Protocols

Preparation of Stock and Working Solutions
  • Tizanidine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of tizanidine hydrochloride in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the tizanidine stock solution with a methanol/water mixture (e.g., 50:50, v/v) to create calibration standards. Prepare a working solution of this compound by diluting the stock solution with the same diluent.

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw frozen human plasma samples at room temperature.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of the this compound working solution (internal standard).

  • Vortex mix for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex mix for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions. Method optimization may be required for different instruments.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Isocratic or gradient elution optimized for separation
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Tizanidine: To be optimizedthis compound: To be optimized
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V

Data Presentation: Method Validation Parameters

The following tables summarize typical validation parameters for the quantification of tizanidine in human plasma. Data is compiled from various published methods.[3][5][6][7]

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

Analytical MethodLinearity RangeCorrelation Coefficient (r²)LLOQ
LC-MS/MS 50 - 5000 pg/mL> 0.9950 pg/mL[4][6]
LC-MS/MS 50 - 3200 ppt> 0.9950 ppt[3]
LC-MS/MS 10.0 - 5000 pg/mLNot specified10.0 pg/mL[7]
GC-MS 0.5 - 10.0 ng/mL0.9990.5 ng/mL[5]

Table 4: Precision and Accuracy

Analytical MethodConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LC-MS/MS Not specified< 13%Not specifiedNot specified
GC-MS 0.5 - 10.0 ng/mL< 6.9%< 6.9%99.2 - 110.5%[5]
LC-MS/MS Not specified< 10.0%< 10.0%Within 3.6% (RE)[7]

Visualizations

Experimental Workflow

G Experimental Workflow for Tizanidine Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Human Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Evap Evaporation to Dryness LLE->Evap Recon Reconstitution in Mobile Phase Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Report Results Quant->Report G Simplified Signaling Pathway of Tizanidine Tizanidine Tizanidine Alpha2 Presynaptic α2-Adrenergic Receptor Tizanidine->Alpha2 Agonist Release Inhibition of Excitatory Neurotransmitter Release (e.g., Glutamate, Aspartate) Alpha2->Release Activation leads to Interneuron Spinal Interneuron MotorNeuron Motor Neuron Interneuron->MotorNeuron Excitatory Signal Muscle Skeletal Muscle MotorNeuron->Muscle Reduced Signal Spasticity Reduced Muscle Spasticity Muscle->Spasticity Release->Interneuron Reduces signaling from

References

Troubleshooting & Optimization

Technical Support Center: Tizanidine-d4 Internal Standard Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Tizanidine-d4 as an internal standard (IS) in quantitative bioanalysis. This guide provides answers to frequently asked questions and solutions to common troubleshooting scenarios encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound as an internal standard?

A1: this compound, a stable isotope-labeled (SIL) version of Tizanidine, is considered the gold standard for quantitative LC-MS/MS analysis. Its primary purpose is to compensate for variability during sample preparation and analysis.[1][2] Since it is chemically almost identical to the analyte (Tizanidine), it behaves similarly during sample extraction, chromatography, and ionization.[1] By adding a known, fixed concentration of this compound to every standard, quality control (QC), and unknown sample, one can use the ratio of the analyte's peak area to the IS's peak area for quantification.[3][4] This ratiometric calculation significantly improves the accuracy and precision of the results by correcting for procedural variations, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1][3][5]

Q2: What is the ideal concentration for this compound in an assay?

A2: There is no single universal concentration, but a general best practice is to use a concentration that provides a strong, reproducible signal without overwhelming the detector or depleting the ions available for the analyte. A common approach is to match the IS concentration to the analyte's concentration at the midpoint of the calibration curve or to be in the range of 1/3 to 1/2 of the Upper Limit of Quantification (ULOQ).[6] The goal is to ensure the IS response is consistent and well above the background noise across the entire analytical run.[7] The optimal concentration should be high enough to minimize errors from any unlabeled Tizanidine present as an impurity in the IS material.[5]

Q3: What are the key purity requirements for this compound?

A3: For reliable and accurate quantification, this compound should have high chemical and isotopic purity. The generally accepted requirements are:

  • Chemical Purity: >99%[1][8]

  • Isotopic Enrichment: ≥98%[1][8]

High isotopic purity is critical to minimize the amount of unlabeled Tizanidine in the IS solution.[8] This impurity can contribute to the analyte's signal, causing a positive bias and overestimation, particularly at the Lower Limit of Quantification (LLOQ).[1][8]

Q4: According to regulatory bodies like the FDA, what are the acceptance criteria for internal standard response?

A4: The FDA guidance emphasizes monitoring the IS response across an entire analytical run. While there isn't a strict numerical percentage, the key principle is consistency. The variability of the IS response in unknown samples should generally not exceed the variability observed in the calibration standards and QCs. If the IS response in subject samples is consistently lower or higher than in the calibrators, it may indicate a matrix effect or other issues that could impact data accuracy, warranting further investigation.[7] Significant or abrupt drifts in the IS signal may require re-analysis of the affected samples.[7]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Troubleshooting Steps & Solutions
High Variability in IS Signal (%CV > 15%) Inconsistent sample preparation (pipetting errors); Matrix effects; IS instability in matrix or solvent.Verify Pipettes: Ensure all pipettes are calibrated and technique is consistent. Assess Matrix Effects: Perform a post-extraction addition experiment to check for ion suppression/enhancement.[8] Check IS Stability: Incubate the IS in the sample matrix for the expected duration of the experiment and re-inject to check for degradation.
Drifting or Decreasing IS Signal Over a Run IS adsorption to vials or LC system components; Deuterium-hydrogen (D-H) back-exchange; System contamination.Passivate System: Inject high-concentration standards to saturate active sites before running samples.[1] Evaluate D-H Exchange: Review the labeling position on this compound; avoid labile sites. Test IS stability in the mobile phase over time.[1][9] Clean System: Clean the ion source, transfer capillary, and other relevant MS components.
Analyte Signal is Suppressed at High Concentrations Ion source saturation due to excessively high IS concentration.Reduce IS Concentration: Lower the working concentration of the this compound solution to a level that provides adequate but not overwhelming signal (e.g., equivalent to the mid-QC level of the analyte).
Inaccurate Results at LLOQ (Positive Bias) Presence of unlabeled Tizanidine as an impurity in the IS material.Assess IS Purity: Inject a high concentration of the this compound solution alone to check for a signal at the Tizanidine mass transition.[1] Consult Certificate of Analysis (CoA): Verify the isotopic purity. If it's low, contact the supplier for a higher purity batch.[1]
IS Peak is Not Detected or Very Low Incorrect IS solution preparation; IS degradation; Mass spectrometer settings are incorrect.Verify Preparation: Remake the IS working solution from the stock. Confirm all dilution calculations. Check MS Parameters: Ensure the correct MRM transition, collision energy, and other source parameters for this compound are programmed in the method.

Experimental Protocol: Optimizing this compound Concentration

This protocol outlines a systematic approach to determine the optimal working concentration of this compound for a bioanalytical method.

Objective: To select a this compound concentration that provides a stable and reproducible signal across the entire calibration range without interfering with analyte quantification.

Methodology:

  • Prepare Stock Solutions:

    • Prepare a primary stock solution of Tizanidine (analyte) at 1 mg/mL in a suitable solvent (e.g., methanol).

    • Prepare a primary stock solution of this compound (IS) at 1 mg/mL in the same solvent.

  • Establish Analyte's Analytical Range:

    • Prepare a full set of calibration standards (e.g., 8-10 non-zero standards) and Quality Control (QC) samples (LLOQ, Low, Mid, High) by spiking the analyte into the blank biological matrix (e.g., human plasma).

  • Prepare IS Working Solutions:

    • Prepare three different working solutions of this compound at concentrations corresponding to the analyte's Low-QC, Mid-QC, and High-QC levels. For example, if your Mid-QC is 100 ng/mL, prepare an IS working solution that results in a final concentration of 100 ng/mL in the sample.

  • Process and Analyze Samples:

    • For each of the three IS concentrations, process a full analytical batch. Each batch should contain:

      • A blank sample (matrix only).

      • A zero sample (matrix + IS).

      • A full set of calibration standards (matrix + analyte + IS).

      • At least six replicates of each QC level (matrix + analyte + IS).

    • Add the selected IS working solution to all samples (except the blank) at an early stage of the sample preparation process (e.g., before protein precipitation or extraction).[6]

    • Analyze the samples using the developed LC-MS/MS method.

  • Evaluate the Data:

    • IS Response Stability: For each concentration level, calculate the mean, standard deviation, and coefficient of variation (%CV) of the IS peak area across all calibration standards and QCs in the run. A %CV of <15% is generally desirable.

    • Calibration Curve Performance: Evaluate the linearity (r² > 0.99), accuracy, and precision of the calibration curves generated with each IS concentration.

    • QC Accuracy and Precision: Assess the performance of the QCs. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should be ≤15% (≤20% for LLOQ).

    • Cross-Interference: Examine the chromatogram of the zero sample to ensure the contribution of any unlabeled analyte from the IS is minimal, especially at the LLOQ.

  • Select Optimal Concentration:

    • Choose the this compound concentration that provides the most stable IS response and the best overall assay performance (accuracy, precision, and linearity). Often, the concentration equivalent to the Mid-QC provides a good balance.

Visualization of the Optimization Workflow

G cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_eval 3. Evaluation A Prepare Analyte & IS Stock Solutions B Prepare Calibration Standards & QC Samples in Matrix A->B C Prepare Multiple IS Working Solutions (e.g., Low, Mid, High QC Levels) A->C D Process 3 Batches: One for each IS concentration. (Standards, QCs, Blanks) E Analyze all Batches via LC-MS/MS D->E F Assess IS Response Stability (%CV across each run) E->F G Evaluate Assay Performance (Linearity, Accuracy, Precision) E->G H Check for Cross-Interference (Analyte signal in Zero Sample) E->H I Select Optimal IS Concentration (Best balance of stability & performance) F->I G->I H->I

Caption: Workflow for selecting the optimal internal standard concentration.

References

Technical Support Center: Troubleshooting Matrix Effects with Tizanidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tizanidine-d4. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects in the bioanalysis of Tizanidine, with a focus on LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for Tizanidine and its deuterated internal standard, this compound. These effects can compromise the accuracy, precision, and sensitivity of your analytical method. Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.

Q2: I am observing low or inconsistent signal for this compound. What are the likely causes?

A2: Low or variable signal intensity for this compound is a common indicator of ion suppression. This occurs when matrix components co-elute with your internal standard and interfere with its ionization in the mass spectrometer's ion source. Another potential, though less common, issue could be the back-exchange of deuterium atoms on the this compound molecule for hydrogen atoms from the solvent, especially under certain pH and temperature conditions.

Q3: How can I determine if matrix effects are impacting my assay?

A3: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): In this method, a solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A significant dip in the this compound signal as the matrix components elute indicates the presence of ion suppression at that retention time.

  • Quantitative Assessment (Post-Extraction Spike): This involves comparing the peak area of this compound spiked into a pre-extracted blank matrix to the peak area of this compound in a neat solvent at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect (Matrix Factor). A matrix factor less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.

Q4: Is a deuterated internal standard like this compound sufficient to compensate for matrix effects?

A4: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for compensating for matrix effects, it is not always a complete solution. For effective compensation, the analyte and the internal standard must co-elute and experience the same degree of ion suppression or enhancement. If chromatographic separation occurs between Tizanidine and this compound, or if they respond differently to the matrix components, the compensation will be inaccurate. Therefore, it is crucial to validate the effectiveness of the internal standard in your specific matrix.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating matrix effects when using this compound.

Issue 1: Poor Sensitivity and/or High Variability in this compound Signal

This is a classic sign of ion suppression. Follow these steps to diagnose and resolve the issue.

Step 1: Confirm Ion Suppression

  • Action: Perform a post-column infusion experiment as described in the FAQs.

  • Expected Outcome: A dip in the baseline signal of this compound during the elution of matrix components confirms ion suppression.

Step 2: Optimize Sample Preparation to Remove Interferences

The goal is to remove matrix components, particularly phospholipids, that are known to cause ion suppression.

  • Action: Evaluate different sample preparation techniques. The choice of method can significantly impact the cleanliness of your sample.

  • Comparison of Common Techniques:

Sample Preparation TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins.Fast, simple, and inexpensive.Often results in "dirtier" extracts with significant phospholipids, leading to higher matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can be more time-consuming and requires solvent optimization.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides cleaner extracts than PPT and LLE, with good removal of phospholipids.More expensive and requires method development to select the appropriate sorbent and elution conditions.
Phospholipid Removal Plates Specialized plates that selectively remove phospholipids from the sample.Highly effective at removing phospholipids, leading to a significant reduction in matrix effects.Can be more costly than other methods.
  • Recommendation: If you are currently using PPT and experiencing ion suppression, consider switching to LLE or SPE for a cleaner sample extract. Phospholipid removal plates are an excellent option for maximizing the removal of these problematic interferences.

Step 3: Optimize Chromatography

  • Action: Adjust your chromatographic conditions to separate Tizanidine and this compound from the regions of ion suppression identified in the post-column infusion experiment.

  • Strategies:

    • Modify the mobile phase gradient to better resolve the analytes from interfering matrix components.

    • Experiment with different stationary phases (e.g., a column with a different chemistry).

Issue 2: Inconsistent or Inaccurate Quantification Despite Using this compound

This may occur if Tizanidine and this compound are not behaving identically in the presence of the matrix.

Step 1: Verify Co-elution

  • Action: Carefully examine the chromatograms of Tizanidine and this compound.

  • Expected Outcome: The peaks for both compounds should have the same retention time and peak shape. Even a slight separation can lead to differential matrix effects.

Step 2: Perform a Quantitative Matrix Effect Assessment

  • Action: Conduct a post-extraction spike experiment for both Tizanidine and this compound to determine their individual matrix factors.

  • Analysis: Calculate the IS-normalized matrix factor. An ideal value is close to 1.0. A significant deviation suggests that this compound is not adequately compensating for the matrix effect on Tizanidine.

Step 3: Consider the Standard Addition Method

  • Action: If significant and variable matrix effects persist, the method of standard additions can be used for accurate quantification. This involves adding known amounts of a Tizanidine standard to the sample aliquots and determining the initial concentration by extrapolation.

  • Caveat: This method is more labor-intensive and is typically used when other strategies to mitigate matrix effects have failed.

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector and necessary tubing

  • Standard solution of this compound (at a concentration that gives a stable and moderate signal)

  • Blank, extracted biological matrix (e.g., plasma from a drug-free subject)

Procedure:

  • Set up the LC-MS/MS system with the analytical column and mobile phase used for the Tizanidine assay.

  • Using a T-connector, introduce the this compound standard solution into the eluent stream from the LC column just before it enters the mass spectrometer's ion source. Infuse the solution at a low, constant flow rate (e.g., 10 µL/min).

  • Begin data acquisition on the mass spectrometer, monitoring the signal for this compound. A stable baseline should be observed.

  • Inject a blank, extracted matrix sample onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run.

  • Interpretation: A decrease in the signal from the baseline indicates ion suppression, while an increase indicates ion enhancement. The retention time of these deviations corresponds to the elution of interfering matrix components.

Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects

Objective: To quantify the extent of matrix effects on Tizanidine and this compound.

Materials:

  • LC-MS/MS system

  • Blank biological matrix

  • Standard solutions of Tizanidine and this compound

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike Tizanidine and this compound into the mobile phase or reconstitution solvent at low, medium, and high concentrations corresponding to your calibration curve.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation method. After the final extraction step, spike the extracts with Tizanidine and this compound at the same concentrations as in Set A.

  • Analyze both sets of samples using your LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF):

    • IS-Normalized Matrix Factor:

    • Interpretation: An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The IS-Normalized MF should be close to 1.0 for accurate compensation. The coefficient of variation (%CV) of the IS-Normalized MF across the different lots of matrix should be less than 15%.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies Issue Poor Sensitivity / High Variability in this compound Signal Confirm_Suppression Perform Post-Column Infusion Issue->Confirm_Suppression Result Ion Suppression Confirmed? Confirm_Suppression->Result Optimize_Sample_Prep Optimize Sample Preparation (LLE, SPE, Phospholipid Removal) Result->Optimize_Sample_Prep Yes Verify_Coelution Verify Co-elution of Analyte and IS Result->Verify_Coelution No (Check other factors) Optimize_Chromo Optimize Chromatography (Gradient, Column) Optimize_Sample_Prep->Optimize_Chromo Optimize_Chromo->Verify_Coelution Standard_Addition Consider Standard Addition Method Verify_Coelution->Standard_Addition If issues persist

Caption: Troubleshooting workflow for addressing matrix effects with this compound.

Tizanidine_Signaling_Pathway Tizanidine Tizanidine Alpha2_Receptor Alpha-2 Adrenergic Receptor (GPCR) Tizanidine->Alpha2_Receptor Binds to & Activates G_Protein Gi/Go Protein Alpha2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ Protein Kinase A (PKA) Activity cAMP->PKA Neuronal_Activity ↓ Neurotransmitter Release (e.g., Glutamate, Aspartate) PKA->Neuronal_Activity Muscle_Relaxation Muscle Relaxation Neuronal_Activity->Muscle_Relaxation Leads to

Caption: Simplified signaling pathway of Tizanidine's action as an alpha-2 adrenergic agonist.

Technical Support Center: Tizanidine and Tizanidine-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of tizanidine and its deuterated internal standard, Tizanidine-d4.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good peak resolution between tizanidine and this compound important in LC-MS/MS analysis?

A1: While mass spectrometry can differentiate between tizanidine and this compound based on their mass-to-charge ratio (m/z), co-elution or poor peak shape can lead to issues such as ion suppression. When the analyte and its stable-isotope-labeled (SIL) internal standard do not co-elute perfectly, they can experience different degrees of matrix effects, potentially compromising the accuracy and reproducibility of the quantification. Achieving good chromatographic separation ensures that any residual matrix components affect both the analyte and the internal standard to a similar extent, leading to more reliable results.

Q2: What are the common causes of poor peak resolution between tizanidine and this compound?

A2: Poor peak resolution between an analyte and its deuterated internal standard can stem from several factors:

  • Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to slight differences in physicochemical properties, causing a small shift in retention time.

  • Inappropriate Column Chemistry: The selected stationary phase may not provide sufficient selectivity to resolve the two compounds.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, pH, and buffer concentration, plays a crucial role in achieving adequate separation.

  • Inefficient Chromatographic Conditions: Factors such as flow rate, column temperature, and gradient profile can impact peak shape and resolution.

Q3: Can I use a different internal standard if I cannot resolve tizanidine and this compound?

A3: While this compound is the ideal internal standard due to its close structural similarity to the analyte, if insurmountable resolution issues persist, a structural analog of tizanidine could be considered. However, it is crucial to ensure that the alternative internal standard has similar extraction recovery, chromatographic behavior, and ionization efficiency to tizanidine.[1]

Troubleshooting Guides

Issue: Poor Peak Resolution or Peak Tailing

This guide provides a systematic approach to improving the chromatographic separation between tizanidine and this compound.

Troubleshooting Workflow

G cluster_0 Start: Poor Resolution Observed cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Gradient Profile Adjustment cluster_3 Step 3: Column & Hardware Evaluation cluster_4 Step 4: Flow Rate & Temperature cluster_5 End: Resolution Improved start start A Adjust Organic Modifier Ratio (e.g., Acetonitrile/Methanol) start->A Initial Adjustment B Modify Mobile Phase pH A->B If no improvement end end A->end C Adjust Buffer Concentration B->C If no improvement B->end D Decrease Initial %B C->D If still poor C->end E Steepen or Shallow Gradient Slope D->E Fine-tuning D->end F Try a Different Stationary Phase (e.g., C18, Phenyl, Cyano) E->F If necessary E->end G Decrease Column Particle Size F->G For higher efficiency F->end H Increase Column Length G->H For more resolution G->end I Decrease Flow Rate H->I If needed H->end J Increase Column Temperature I->J To improve peak shape I->end J->end Successful

Caption: Troubleshooting workflow for improving peak resolution.

Detailed Troubleshooting Steps:
  • Mobile Phase Optimization:

    • Adjust Organic Modifier Ratio: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve resolution.

    • Modify Mobile Phase pH: Tizanidine is a basic compound. Adjusting the pH of the mobile phase with additives like formic acid, acetic acid, or ammonium formate can alter its ionization state and significantly impact retention and peak shape.

    • Vary Buffer Concentration: The concentration of the buffer in the mobile phase can influence peak shape. Experiment with different concentrations (e.g., 2 mM to 10 mM) to find the optimal condition.

  • Gradient Profile Adjustment:

    • If using a gradient, try a shallower gradient (slower increase in organic solvent concentration) around the elution time of tizanidine. This can often improve the separation between closely eluting peaks.

  • Column Selection and Parameters:

    • Stationary Phase Chemistry: If resolution is still not optimal, consider a column with a different stationary phase. While C18 columns are commonly used, other chemistries like phenyl-hexyl or cyano might offer different selectivity for tizanidine and its deuterated analog.

    • Column Dimensions: Using a longer column or a column with a smaller particle size can increase column efficiency and, consequently, resolution.

  • Flow Rate and Temperature:

    • Flow Rate: A lower flow rate generally leads to better resolution, although it will increase the run time.

    • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency, which may enhance resolution.

Experimental Protocols

While specific methods for separating tizanidine and this compound are not extensively detailed in the provided literature, the following tables summarize chromatographic conditions from various published methods for tizanidine analysis. These can serve as starting points for method development and optimization.

Table 1: Reported Chromatographic Conditions for Tizanidine Analysis

ParameterMethod 1Method 2Method 3
Column Hypersil CN (150mm x 5.0mm, 5µm)[2]Atlantis C18 (250 x 4.6 mm, 5µm)[3]Waters symmetry C18 ODS (250×4.6 mm, 5µm)[4]
Mobile Phase Heptanesulphonic acid sodium salt, methanol, and acetonitrile (50:57:18 v/v)[2]20mM KH2PO4 (pH 3.5):methanol (30:70 V/V)[3]Acetonitrile: phosphate buffer (20:80 v/v), pH 3.0[4]
Flow Rate 1.0 ml/min[2]0.8 mL/min[3]1.0 ml/min[4]
Detection UV at 227nm[2]UV at 315nm[3]UV at 230 nm[4]
Column Temp. Not Specified25 °C[3]Not Specified

Table 2: Example LC-MS/MS Parameters for Tizanidine Quantification

ParameterExample Condition
LC System Agilent 1200 series HPLC
MS System API 4000 triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Tizanidine) To be determined based on experimental optimization
MRM Transition (this compound) To be determined based on experimental optimization
Collision Energy To be determined based on experimental optimization
Declustering Potential To be determined based on experimental optimization

Key Principles of Chromatographic Resolution

The following diagram illustrates the fundamental factors that influence chromatographic resolution, as described by the resolution equation.

G cluster_0 Efficiency (N) cluster_1 Selectivity (α) cluster_2 Retention Factor (k) Resolution Resolution (Rs) Efficiency Column Length Particle Size Flow Rate Temperature Resolution->Efficiency is proportional to √N Selectivity Mobile Phase Composition (Solvent, pH) Stationary Phase Chemistry Temperature Resolution->Selectivity is proportional to (α-1)/α Retention Mobile Phase Strength Stationary Phase Chemistry Resolution->Retention is proportional to k/(1+k)

References

Technical Support Center: Overcoming Tizanidine-d4 Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent Tizanidine-d4 contamination in laboratory instruments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in the laboratory?

This compound is a deuterated form of Tizanidine, an α2-adrenergic receptor agonist. In a laboratory setting, its primary use is as an internal standard for the quantification of Tizanidine in biological samples using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The deuterium labeling provides a distinct mass-to-charge ratio (m/z) from the unlabeled Tizanidine, allowing for accurate quantification.

Q2: What are the chemical properties of this compound?

PropertyValue
Chemical Formula C₉H₄D₄ClN₅S · HCl
Molecular Weight 294.2 g/mol
CAS Number 1188263-51-5
Solubility Soluble in Methanol and Water[1]
Storage Recommended storage at -20°C[1]
Stability Stable for at least 4 years when stored properly[1]

Q3: How can I prevent cross-contamination in the laboratory when handling this compound?

Preventing cross-contamination is crucial for accurate and reliable experimental results. Here are some best practices:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including lab coats, gloves, and safety glasses. Change gloves frequently, especially after handling high-concentration standards.[3]

  • Designated Workspaces: Whenever possible, designate separate areas for sample preparation, standard preparation, and instrument analysis to prevent the unintentional spread of contaminants.[3][4]

  • Dedicated Equipment: Use dedicated glassware, pipettes, and other equipment for handling this compound standards. If dedicated equipment is not feasible, ensure rigorous cleaning procedures are followed between uses.[5]

  • Proper Cleaning: Regularly clean and disinfect all work surfaces and equipment.[6] Use appropriate cleaning agents and rinsing procedures to remove any residual chemicals.

  • Workflow Management: Design laboratory workflows to minimize the potential for cross-contamination. For instance, prepare low-concentration samples before high-concentration standards.

Troubleshooting Guide: Identifying and Eliminating this compound Contamination

This guide provides a systematic approach to identifying and resolving this compound contamination in your analytical instruments, particularly LC-MS systems.

Issue: An unexpected peak corresponding to the m/z of this compound is observed in blank injections or in samples where it was not added.

This indicates a potential contamination issue. Follow the steps below to identify the source and decontaminate your system.

Step 1: Confirm the Contamination

  • Analyze a Blank Injection: Inject a blank sample (e.g., your mobile phase or reconstitution solvent) into the LC-MS system. If the peak corresponding to this compound is present, it confirms that the contamination is within the instrument or the solvent.[7]

  • Review Recent Work: Consider any recent experiments where high concentrations of this compound were used. This may help pinpoint a potential source.

  • Check Retention Time: Compare the retention time of the contaminant peak with that of a known this compound standard. A matching retention time further confirms the identity of the contaminant.[8]

Step 2: Isolate the Source of Contamination

A systematic approach is crucial to efficiently locate the source of contamination. The following diagram illustrates a logical workflow for this process.

Contamination_Troubleshooting start Unexpected this compound Peak in Blank check_solvents Prepare Fresh Mobile Phase and Reconstitution Solvent start->check_solvents inject_fresh_blank Inject Fresh Blank check_solvents->inject_fresh_blank peak_present1 Peak Still Present? inject_fresh_blank->peak_present1 system_contamination System Contamination peak_present1->system_contamination Yes solvent_issue Solvent was Contaminated. Discard old solvents. peak_present1->solvent_issue No check_autosampler Clean Autosampler Needle and Injection Port system_contamination->check_autosampler inject_blank2 Inject Blank check_autosampler->inject_blank2 peak_present2 Peak Still Present? inject_blank2->peak_present2 autosampler_issue Autosampler was Contaminated. Implement rigorous wash steps. peak_present2->autosampler_issue No lc_contamination LC System Contamination (Tubing, Column, etc.) peak_present2->lc_contamination Yes clean_lc Systematic Cleaning of LC Path (See Protocol Below) lc_contamination->clean_lc

Caption: Troubleshooting workflow for this compound contamination.

Step 3: Decontamination Procedures

Once the source of contamination has been identified, follow the appropriate cleaning protocols.

Experimental Protocol: Decontamination of LC-MS System

This protocol outlines a comprehensive cleaning procedure for an LC-MS system suspected of this compound contamination.

Materials:

  • HPLC-grade or MS-grade solvents: Water, Methanol, Acetonitrile, Isopropanol

  • Freshly prepared mobile phases

  • A cleaning solution of 1:1:1:1 Water:Isopropanol:Acetonitrile:Methanol is often effective for broad-spectrum cleaning.

Procedure:

  • System Flush:

    • Disconnect the column from the system.

    • Replace the column with a union.

    • Sequentially flush all solvent lines with the cleaning solution for at least 30 minutes each.

    • Flush the entire system (pumps, degasser, autosampler, and tubing) with the cleaning solution for an extended period (e.g., overnight at a low flow rate).

    • Flush the system with fresh mobile phase before reinstalling the column.

  • Autosampler and Injection Port Cleaning:

    • Clean the exterior of the autosampler needle with a lint-free cloth dampened with isopropanol.

    • Perform multiple needle washes using the cleaning solution.

    • If possible, sonicate removable parts of the injection port in isopropanol.

  • Column Cleaning:

    • If the column is suspected to be the source of contamination, it may need to be cleaned or replaced.

    • Follow the manufacturer's instructions for column cleaning. A typical procedure for a reverse-phase column is to flush with solvents of increasing strength (e.g., water, methanol, acetonitrile, isopropanol).

  • Mass Spectrometer Source Cleaning:

    • If contamination persists, the mass spectrometer source may need to be cleaned.[9]

    • Follow the manufacturer's specific instructions for source disassembly and cleaning.

    • Typically, metal parts can be cleaned with a slurry of aluminum oxide powder and methanol or water, followed by sonication in a cleaning solution.[9]

    • Polymer parts, such as Vespel insulators, should be cleaned by rinsing with methanol and baking at 100-150°C.[10]

Table of Recommended Cleaning Solution Concentrations:

ComponentConcentrationPurpose
General System Flush 25% Water, 25% IPA, 25% ACN, 25% MeOHBroad-spectrum cleaning
Glassware Cleaning 1% Liquinox solutionRemoval of residues from glassware[11]
Surface Decontamination 70% Ethanol or IsopropanolRoutine cleaning of work surfaces

After performing the cleaning procedures, run several blank injections to ensure that the contamination has been successfully removed.

Proactive Measures to Prevent Future Contamination

  • Implement Strict Protocols: Establish and enforce clear protocols for handling standards, sample preparation, and instrument cleaning.[3]

  • Regular Maintenance: Perform regular preventive maintenance on your instruments, including cleaning the autosampler and mass spectrometer source.

  • Use High-Purity Reagents: Use HPLC or MS-grade solvents and high-purity reagents to minimize the introduction of contaminants.[7]

  • Segregate High and Low Concentration Samples: When possible, use different vials and syringes for high-concentration standards and low-concentration samples.

  • Educate Laboratory Personnel: Ensure all lab members are trained on proper handling techniques and the importance of preventing cross-contamination.

By following these guidelines, you can effectively troubleshoot and prevent this compound contamination, ensuring the accuracy and integrity of your experimental data.

References

Technical Support Center: Tizanidine-d4 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tizanidine-d4 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound?

A1: The molecular formula for this compound is C₉H₅D₄ClN₅S, with a molecular weight of approximately 257.74 g/mol .[1][2] In positive ion electrospray ionization (ESI+), the expected protonated precursor ion ([M+H]⁺) for this compound is m/z 258.7 .

Q2: What are the recommended Multiple Reaction Monitoring (MRM) transitions for Tizanidine and this compound?

A2: A commonly used MRM transition for the non-deuterated Tizanidine is m/z 254.1 → 44.1.[3] For this compound, the precursor ion is shifted by +4 Da due to the deuterium atoms. The primary fragmentation of Tizanidine leading to the m/z 44.1 product ion is believed to originate from the imidazoline ring. As the deuterium labels in this compound are typically on the imidazoline ring, a corresponding shift in the product ion is expected. Therefore, the recommended MRM transition for this compound is m/z 258.7 → 48.1 .

Q3: What are typical LC-MS/MS parameters for Tizanidine analysis?

A3: While instrument-specific optimization is crucial, the following table summarizes typical starting parameters for a Tizanidine LC-MS/MS method, which can be adapted for this compound.

Quantitative Data Summary

Table 1: Recommended MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Tizanidine254.144.1Positive
This compound258.748.1Positive

Table 2: Typical LC-MS/MS Instrument Parameters

ParameterTypical Value
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at 5-10% B, ramp to 90-95% B
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature30 - 40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 - 4.5 kV
Source Temperature120 - 150 °C
Desolvation Temperature350 - 450 °C
Cone Gas Flow50 - 100 L/hr
Desolvation Gas Flow600 - 800 L/hr
Collision GasArgon

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound.

Issue 1: Low or No Signal for this compound

  • Possible Cause 1: Incorrect MRM Transition:

    • Solution: Verify that the mass spectrometer is set to monitor the correct precursor and product ions for this compound (m/z 258.7 → 48.1). Ensure the instrument's mass calibration is accurate.

  • Possible Cause 2: Suboptimal Ionization or Fragmentation:

    • Solution: Infuse a dilute solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, source temperature) and collision energy. Perform a product ion scan of the m/z 258.7 precursor to confirm the m/z 48.1 product ion is the most abundant and stable.

  • Possible Cause 3: Poor Chromatographic Peak Shape:

    • Solution: Assess the peak shape. Tailing or broad peaks can lead to a lower signal-to-noise ratio. Adjust the mobile phase composition, gradient slope, or consider a different stationary phase. The addition of a small amount of an organic modifier or an alternative acid (e.g., ammonium formate) to the mobile phase can sometimes improve peak shape for amine-containing compounds.

Issue 2: High Background Noise or Interferences

  • Possible Cause 1: Matrix Effects:

    • Solution: Biological matrices can suppress or enhance the ionization of the analyte. Improve sample preparation by employing solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. A thorough wash step during SPE is critical.

  • Possible Cause 2: Contamination:

    • Solution: Ensure all solvents, reagents, and vials are of high purity and free from contamination. Run blank injections (solvent and extracted matrix) to identify the source of the background noise.

Issue 3: Inconsistent Results or Poor Reproducibility

  • Possible Cause 1: Unstable Spray:

    • Solution: Visually inspect the ESI spray. An unstable spray can lead to fluctuating signal intensity. Clean the ESI probe and orifice. Ensure a consistent and appropriate mobile phase flow rate.

  • Possible Cause 2: Inconsistent Sample Preparation:

    • Solution: Standardize the sample preparation workflow. Ensure accurate and consistent pipetting, vortexing, and evaporation steps. Use of an automated liquid handler can improve reproducibility.

Experimental Protocols

Protocol 1: Collision Energy Optimization for this compound

  • Prepare a 100 ng/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Set up a direct infusion method on the mass spectrometer with a flow rate of 10 µL/min.

  • Set the mass spectrometer to monitor the precursor ion m/z 258.7.

  • Perform a product ion scan by ramping the collision energy from 5 eV to 40 eV in 2-3 eV increments.

  • Monitor the intensity of the m/z 48.1 product ion.

  • Plot the intensity of the product ion against the collision energy to generate a collision energy profile.

  • The optimal collision energy is the value that produces the highest and most stable signal for the m/z 48.1 product ion.

Visualizations

TroubleshootingWorkflow Start Start: Low/No Signal for This compound CheckMRM Verify MRM Transition (258.7 -> 48.1) Start->CheckMRM MRM_OK MRM Correct? CheckMRM->MRM_OK FixMRM Correct MRM in Instrument Method MRM_OK->FixMRM No OptimizeSource Optimize Ion Source Parameters (Infusion) MRM_OK->OptimizeSource Yes FixMRM->CheckMRM Source_OK Signal Improved? OptimizeSource->Source_OK OptimizeCE Optimize Collision Energy (Infusion) Source_OK->OptimizeCE Yes Source_OK->OptimizeCE No CE_OK Signal Improved? OptimizeCE->CE_OK CheckChroma Evaluate Chromatography (Peak Shape, Retention) CE_OK->CheckChroma Yes CE_OK->CheckChroma No Chroma_OK Good Peak Shape? CheckChroma->Chroma_OK AdjustLC Adjust LC Method (Gradient, Mobile Phase) Chroma_OK->AdjustLC No SamplePrep Review Sample Preparation Chroma_OK->SamplePrep Yes AdjustLC->CheckChroma End Problem Resolved SamplePrep->End

Caption: Troubleshooting workflow for low or no signal of this compound.

References

Technical Support Center: Enhancing Tizanidine Detection with Tizanidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of tizanidine using its deuterated internal standard, Tizanidine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to the sensitive and accurate quantification of tizanidine in biological matrices.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for tizanidine analysis?

A1: this compound is a stable isotope-labeled internal standard, which is considered the gold standard for quantitative mass spectrometry analysis.[1] It is chemically and physically almost identical to tizanidine, meaning it co-elutes chromatographically and has similar ionization efficiency.[1] This close similarity allows this compound to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of tizanidine.

Q2: What are the primary advantages of using a deuterated internal standard like this compound over a structurally similar analog?

A2: The primary advantages include:

  • Reduced variability: this compound closely mimics the behavior of the analyte (tizanidine) during extraction and ionization, correcting for sample-to-sample variations more effectively than a structurally similar analog.

  • Improved accuracy and precision: By minimizing the impact of matrix effects and other experimental inconsistencies, this compound leads to more reliable and reproducible results.[2]

  • Co-elution: In liquid chromatography, this compound will have a retention time that is very close to, if not identical to, tizanidine. This is crucial for accurate correction in LC-MS/MS analysis.

Q3: Can the deuterium atoms on this compound exchange back to hydrogen during sample preparation or analysis?

A3: The deuterium atoms on this compound are placed on stable positions of the molecule and are not expected to exchange with hydrogen atoms under typical bioanalytical conditions. However, it is good practice to avoid extreme pH and temperature conditions during sample processing to ensure the isotopic stability of the internal standard.

Q4: What is the expected mass shift between tizanidine and this compound?

A4: this compound contains four deuterium atoms in place of four hydrogen atoms. Since a deuterium atom is approximately 1.006 atomic mass units (amu) heavier than a hydrogen atom, you should expect a mass shift of approximately 4 amu between the molecular ions of tizanidine and this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape for Tizanidine and/or this compound 1. Incompatible mobile phase pH. 2. Column degradation or contamination. 3. Inappropriate sample solvent.1. Adjust the mobile phase pH. Tizanidine is a basic compound, so a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape. 2. Flush the column with a strong solvent, or replace the column if necessary. 3. Ensure the final sample solvent is similar in composition to the mobile phase.
High Variability in this compound Response 1. Inconsistent sample extraction. 2. Precipitation of the internal standard in the sample. 3. Inconsistent injection volume.1. Ensure thorough and consistent vortexing and centrifugation during the extraction process. 2. Check the solubility of this compound in the sample matrix and reconstitution solvent. 3. Verify the autosampler's performance and ensure there are no air bubbles in the syringe.
Crosstalk Between Tizanidine and this compound MRM Transitions 1. Isotopic contribution from tizanidine to the this compound signal. 2. Impurity of tizanidine in the this compound standard.1. This can become significant at high concentrations of tizanidine. A non-linear calibration curve fitting model may be necessary to correct for this.[3] 2. Analyze the this compound standard alone to check for the presence of unlabeled tizanidine. If present, account for this contribution during data processing or obtain a higher purity standard.
Low Recovery of Tizanidine and this compound 1. Inefficient extraction solvent. 2. Suboptimal pH for extraction. 3. Insufficient mixing during extraction.1. Test different organic solvents for liquid-liquid extraction (e.g., ethyl acetate, methyl tert-butyl ether). 2. Adjust the sample pH to an alkaline condition (e.g., using a basic buffer) to ensure tizanidine is in its neutral form for efficient extraction into an organic solvent. 3. Increase vortexing time or use a mechanical shaker to ensure thorough mixing.
Matrix Effects (Ion Suppression or Enhancement) 1. Co-eluting endogenous components from the biological matrix (e.g., plasma, urine). 2. Inadequate chromatographic separation.1. The use of this compound as an internal standard should compensate for a significant portion of matrix effects. 2. Optimize the chromatographic gradient to better separate tizanidine from interfering matrix components. Consider using a more efficient sample cleanup technique like solid-phase extraction (SPE).

Experimental Protocols

LC-MS/MS Method for Tizanidine Quantification in Human Plasma

This protocol is a representative method based on commonly used techniques for the analysis of tizanidine in human plasma.[4][5][6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound working solution (internal standard).

  • Add 50 µL of a basic buffer (e.g., 0.1 M sodium carbonate) and vortex briefly.

  • Add 600 µL of extraction solvent (e.g., ethyl acetate) and vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

Parameter Condition
LC System Agilent 1100 series HPLC or equivalent[5]
Column Reversed-phase C18 column (e.g., 50 x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water with 0.1% formic acid (e.g., 70:30 v/v)
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Run Time 2.5 minutes[4][6]
Mass Spectrometer Triple quadrupole mass spectrometer with electrospray ionization (ESI)[5]
Ionization Mode Positive Ion Mode
MRM Transitions Tizanidine: To be optimized (e.g., m/z 254.0 -> 219.0) this compound: To be optimized (e.g., m/z 258.0 -> 223.0)
Collision Energy To be optimized for each transition

Quantitative Data Summary

Parameter Value Reference
Linear Dynamic Range 50 - 5000 pg/mL[4][5][6]
Lower Limit of Quantification (LLOQ) 50 pg/mL[4][5][6]
Inter-day Precision (%RSD) < 15%[7]
Intra-day Precision (%RSD) < 15%[7]
Accuracy 85 - 115%[7]
Extraction Recovery > 85%[5]

Visualizations

Tizanidine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is 1 extract Liquid-Liquid Extraction add_is->extract 2 evaporate Evaporate & Reconstitute extract->evaporate 3 inject Inject Sample evaporate->inject lc LC Separation inject->lc 4 ms MS/MS Detection lc->ms 5 data Data Acquisition ms->data 6 integrate Peak Integration data->integrate calibrate Calibration Curve integrate->calibrate 7 quantify Quantification calibrate->quantify 8

Caption: Workflow for Tizanidine Quantification using this compound.

Troubleshooting_Logic start Inaccurate Results? check_is Check this compound Response start->check_is check_peaks Check Peak Shape start->check_peaks check_recovery Check Recovery start->check_recovery is_stable Response Stable? check_is->is_stable peaks_good Peak Shape Good? check_peaks->peaks_good recovery_good Recovery >85%? check_recovery->recovery_good is_stable->peaks_good Yes troubleshoot_extraction Troubleshoot Extraction is_stable->troubleshoot_extraction No peaks_good->recovery_good Yes troubleshoot_lc Troubleshoot LC Method peaks_good->troubleshoot_lc No recovery_good->troubleshoot_extraction No troubleshoot_matrix Investigate Matrix Effects recovery_good->troubleshoot_matrix Yes results_ok Results Reliable troubleshoot_extraction->results_ok troubleshoot_lc->results_ok troubleshoot_matrix->results_ok

Caption: Troubleshooting Logic for Tizanidine Analysis.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Tizanidine using Tizanidine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of tizanidine in biological matrices, with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Tizanidine-d4 as a stable isotope-labeled internal standard. The performance of this method is contrasted with alternative analytical approaches, supported by experimental data to inform researchers, scientists, and drug development professionals.

I. Introduction to Tizanidine Bioanalysis

Tizanidine is a centrally acting α2-adrenergic agonist used for the management of muscle spasticity. Accurate and reliable quantification of tizanidine in biological fluids is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Bioanalytical method validation ensures that a specific method can reliably determine the concentration of a drug in a study sample with a high degree of confidence. Key validation parameters include selectivity, accuracy, precision, recovery, and sensitivity.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using mass spectrometry. It offers superior accuracy and precision by compensating for variability in sample processing and analysis.

II. Comparison of Bioanalytical Methods for Tizanidine

Several analytical techniques have been employed for the determination of tizanidine in biological matrices, primarily human plasma. The most prominent methods are based on High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).

MethodInternal Standard (IS)MatrixLinearity RangeLLOQKey Findings
LC-MS/MS This compound Human Plasma Not specified in abstract Not specified in abstract Method met FDA acceptance criteria for bioanalytical method validation [1]
LC-MS/MSAmlodipine BesylateHuman Plasma55–3255 pptNot specifiedHigh sensitivity and specificity achieved through multiple reaction monitoring (MRM).[2]
LC-MS/MSNot specifiedHuman Plasma50-5000 pg/mL50 pg/mLA rapid method with a run time of 2.5 min per sample, allowing for high throughput analysis.[3][4]
HPLC-MS/MSNot specifiedHuman Plasma0.080 - 8.00 ng/mL0.080 ng/mLBetween-day coefficient of variation for quality control samples was less than 10%.[5]
RP-HPLCClonidineHuman Plasma10-50 µg/ml0.5923 µg/mlA reverse phase HPLC method with DAD detection.[6]
GC-MSNot specifiedHuman Plasma0.5-10.0 ng/mL0.5 ng/mLThe method demonstrated good accuracy (between 99.2 and 110.5%) and precision (within 6.9% RSD).[7]

III. Experimental Protocols

A. Validated LC-MS/MS Method using this compound

While specific details from the validation report SPSTZMV01 are not publicly available, a general workflow for such a method can be outlined.[1]

  • Sample Preparation: A protein precipitation or liquid-liquid extraction method is typically used to isolate tizanidine and this compound from the plasma matrix.

  • Chromatographic Separation: A reverse-phase HPLC column is used to separate the analyte and internal standard from endogenous plasma components.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both tizanidine and this compound are monitored.

B. Alternative LC-MS/MS Method (using Amlodipine Besylate as IS)

This method provides a detailed protocol for the quantification of tizanidine in human plasma.[2][8]

  • Sample Preparation: Liquid-liquid extraction is employed for sample preparation.[2]

  • Chromatographic Conditions:

    • Instrumentation: Agilent LC-MS/MS system.

    • Software: Agilent MassHunter Workstation Software for data acquisition and analysis.

  • Standard Preparation:

    • Stock solutions of tizanidine and the internal standard (amlodipine besylate) are prepared in methanol at a concentration of 1 mg/mL.

    • Calibration standards are prepared by serial dilution of the tizanidine stock solution with blank human plasma to achieve a concentration range of 50–3200 ppt.[8]

  • Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM).[2]

IV. Validation Parameters of Bioanalytical Methods for Tizanidine

The following table summarizes key validation parameters reported for different tizanidine bioanalytical methods.

ParameterLC-MS/MS (IS: Not Specified)[3][4]HPLC-MS/MS (IS: Not Specified)[5]RP-HPLC (IS: Clonidine)[6]GC-MS (IS: Not Specified)[7]
Linearity (r²) Not specifiedNot specified0.9990.999
Precision (%RSD or %CV) < 13% at LLOQ< 10% (between-day)Intraday: 0.21%, Interday: 0.90%< 6.9% (intra- and inter-day)
Accuracy AcceptableNot specifiedRecovery: 95.39-97.19%99.2 - 110.5%
Recovery Not specifiedNot specified95.39-97.19%Not specified
LOD Not specifiedNot specified0.1954 µg/mlNot specified

V. Workflow and Pathway Visualizations

Bioanalytical_Method_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (Reverse Phase) reconstitution->hplc msms Tandem Mass Spectrometry (MRM Detection) hplc->msms data Data Acquisition and Processing msms->data concentration Tizanidine Concentration data->concentration

Caption: General workflow for the bioanalytical method of tizanidine using LC-MS/MS.

Logical_Relationship cluster_method Bioanalytical Method cluster_is Internal Standard cluster_advantage Key Advantages lcmsms LC-MS/MS d4 This compound (Stable Isotope) lcmsms->d4 Optimal Pairing structural Structural Analogs (e.g., Amlodipine, Clonidine) lcmsms->structural specificity High Specificity lcmsms->specificity throughput High Throughput lcmsms->throughput hplc HPLC hplc->structural gcms GC-MS accuracy High Accuracy d4->accuracy precision High Precision d4->precision

Caption: Logical relationships between analytical methods, internal standards, and their advantages.

VI. Conclusion

The use of a validated LC-MS/MS method with this compound as the internal standard represents a robust and reliable approach for the quantification of tizanidine in biological matrices. This method, meeting FDA acceptance criteria, provides high accuracy and precision, which is essential for regulated bioanalysis. While alternative methods using other internal standards or different analytical platforms like HPLC with UV detection or GC-MS exist, the stable isotope-labeled internal standard approach with LC-MS/MS is generally preferred for its ability to effectively compensate for matrix effects and variations in sample processing, leading to more dependable data for pharmacokinetic and clinical studies.

References

Tizanidine-d4 vs other internal standards for tizanidine analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of tizanidine in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of tizanidine-d4, a deuterated internal standard, with other commonly used internal standards for the analysis of tizanidine.

The Ideal Internal Standard: this compound

In bioanalytical method development, a stable isotope-labeled (SIL) version of the analyte is widely considered the gold standard for an internal standard.[1][2][3] this compound, a deuterated analogue of tizanidine, closely mimics the physicochemical properties of the parent drug, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1][3] This co-elution and similar behavior effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to enhanced precision and accuracy.[1][2]

One study explicitly documents the use of this compound as an internal standard for the determination of tizanidine in human plasma via HPLC-MS/MS.[4] This method, developed by Nirogi et al., highlights the successful application of a deuterated internal standard in a bioanalytical setting for tizanidine.[4]

Alternative Internal Standards for Tizanidine Analysis

While this compound represents the ideal choice, several other compounds have been successfully employed as internal standards in the analysis of tizanidine. These alternatives are typically structurally similar to tizanidine or possess comparable analytical behavior. The selection of an alternative IS is often guided by commercial availability, cost, and the specific requirements of the analytical method.

Commonly used alternative internal standards for tizanidine analysis include:

  • Clonidine: A centrally acting α2-adrenergic agonist, structurally related to tizanidine.[5]

  • Amlodipine Besylate: A calcium channel blocker, utilized as an internal standard in an LC-MS/MS method for tizanidine bioequivalence studies.[6][7][8]

  • Huperzine A: A reversible acetylcholinesterase inhibitor, used as an internal standard in an LC-MS/MS assay for tizanidine in human plasma.[9]

Performance Comparison of Internal Standards

The following tables summarize the performance characteristics of analytical methods for tizanidine using different internal standards, based on data from published studies.

Table 1: LC-MS/MS Method Parameters for Tizanidine Analysis

ParameterThis compound (Nirogi et al. referenced in[4])Clonidine[5]Amlodipine Besylate[6][7][8]Huperzine A[9]
Analytical Method HPLC-MS/MSRP-HPLC-DADLC-MS/MSLC-MS/MS
Sample Matrix Human PlasmaHuman PlasmaHuman PlasmaHuman Plasma
Extraction Method Liquid-Liquid ExtractionNot SpecifiedLiquid-Liquid ExtractionAlkalinized Liquid-Liquid Extraction
Chromatographic Column Not SpecifiedAgilent – C18 Plasma 5 μm (4.6× 250 mm)Not SpecifiedZorbax SB C18 (150 mm×4.6 mm, 5 μm)
Mobile Phase Not SpecifiedMethanol and 0.05% ortho phosphoric acid in water (pH 2.7) (20:80)Not SpecifiedMethanol-10 mmol·L-1 ammonium acetate-formic acid (55:45:0.1, v/v/v)
Flow Rate Not Specified0.7 mL/minNot SpecifiedNot Specified
Detection Tandem Mass SpectrometryDiode Array Detector (227 nm)Multiple Reaction Monitoring (MRM)Tandem Mass Spectrometry (SRM)
Retention Time (Tizanidine) Not Specified4.347 minNot SpecifiedNot Specified
Retention Time (IS) Co-elutes with Tizanidine11.459 minNot SpecifiedNot Specified

Table 2: Validation Parameters for Tizanidine Analytical Methods

ParameterThis compound (Nirogi et al. referenced in[4])Clonidine[5]Amlodipine Besylate[6][7][8]Huperzine A[9]
Linearity Range 50 - 5000 pg/mL10 - 50 µg/mL50 - 3200 ppt (pg/mL)10.0 - 5000 pg·mL-1
Correlation Coefficient (r²) Not Specified0.999> 0.99Not Specified
Lower Limit of Quantification (LLOQ) 50 pg/mL0.5923 µg/mLNot Specified10.0 pg·mL-1
Precision (%RSD) < 13%Intraday: 0.21%, Interday: 0.90%Not Specified< 10.0%
Accuracy (%RE) Not SpecifiedMean Recovery: 95.39 - 97.19%Not SpecifiedWithin 3.6%

Experimental Protocols

Below are generalized experimental protocols based on the methodologies described in the cited literature.

Protocol 1: Tizanidine Analysis using a Deuterated Internal Standard (this compound)

This protocol is based on the principles of using a stable isotope-labeled internal standard.

  • Sample Preparation:

    • To a plasma sample, add a known amount of this compound internal standard solution.

    • Perform protein precipitation or liquid-liquid extraction to remove proteins and other interferences.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Perform chromatographic separation on a suitable C18 column.

    • Detect tizanidine and this compound using multiple reaction monitoring (MRM) in positive ion mode.

  • Quantification:

    • Calculate the peak area ratio of tizanidine to this compound.

    • Determine the concentration of tizanidine in the sample using a calibration curve prepared with known concentrations of tizanidine and a constant concentration of this compound.

Protocol 2: Tizanidine Analysis using a Non-Deuterated Internal Standard (e.g., Clonidine)

This protocol is a representative example of using a structurally similar, non-isotopically labeled internal standard.

  • Sample Preparation:

    • To a plasma sample, add a known amount of the selected internal standard (e.g., Clonidine).

    • Perform sample extraction as described in Protocol 1.

  • LC-MS/MS or HPLC-UV/DAD Analysis:

    • Inject the prepared sample into the appropriate chromatographic system.

    • Separate tizanidine and the internal standard on a suitable column.

    • Detect the analytes using either mass spectrometry or UV/Diode Array detection at an appropriate wavelength.

  • Quantification:

    • Calculate the peak area (or height) ratio of tizanidine to the internal standard.

    • Determine the concentration of tizanidine using a calibration curve constructed by plotting the peak area ratio against the concentration of tizanidine standards.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for tizanidine analysis and the logical relationship of using an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard (this compound or Alternative) Plasma->Spike Extract Liquid-Liquid Extraction or Protein Precipitation Spike->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantify Quantification (Peak Area Ratio) LCMS->Quantify Result Final Concentration Quantify->Result

Caption: General experimental workflow for tizanidine bioanalysis.

G Analyte Tizanidine (Analyte) Variability Analytical Variability (Extraction Loss, Matrix Effects, Injection Volume) Analyte->Variability IS Internal Standard (e.g., this compound) IS->Variability Ratio Peak Area Ratio (Analyte / IS) Variability->Ratio Correction Result Accurate Quantification Ratio->Result

Caption: Logical diagram of internal standard correction.

Conclusion

The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for tizanidine. This compound, as a stable isotope-labeled internal standard, offers the most significant advantages in terms of accuracy and precision by effectively compensating for analytical variability. While alternative internal standards like clonidine and amlodipine besylate have been successfully used, they may not perfectly mimic the behavior of tizanidine throughout the entire analytical process.

For researchers and drug development professionals seeking the highest level of data integrity, the use of this compound is strongly recommended. The initial investment in a deuterated standard can lead to more reliable data, reduced need for repeat analyses, and greater confidence in the final results of pharmacokinetic and bioequivalence studies. When this compound is not feasible, a carefully selected and validated alternative internal standard can still provide acceptable performance, provided that the method is thoroughly validated to account for any potential differences in analytical behavior.

References

The Analytical Edge: Cross-Validation of Tizanidine Analysis with Tizanidine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of bioanalytical method development, the precision and reliability of quantitative assays are paramount. For the muscle relaxant Tizanidine, the choice of an appropriate internal standard is a critical factor in achieving accurate pharmacokinetic and bioequivalence data. This guide provides an objective comparison of analytical methods for Tizanidine, with a focus on the performance of the stable isotope-labeled internal standard, Tizanidine-d4, against other commonly used alternatives.

Performance Showdown: this compound vs. The Alternatives

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry. Its physicochemical properties are nearly identical to the analyte, Tizanidine, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and analogous ionization response effectively compensate for variations in extraction recovery and matrix effects, leading to highly accurate and precise results.

While direct head-to-head comparative studies are not extensively published, a review of validated analytical methods for Tizanidine reveals the superior performance characteristics typically associated with the use of a SIL internal standard. The following tables summarize the performance of an LC-MS/MS method using this compound against methods employing alternative internal standards like Amlodipine and Clonidine.

Table 1: Performance Characteristics of Internal Standards for Tizanidine Quantification

Internal StandardAnalytical MethodLower Limit of Quantitation (LLOQ)Linearity RangePrecision (%RSD)Accuracy (%Bias)
This compound LC-MS/MS0.101 ng/mL[1]0.100 – 10.000 ng/mL[1]<15% (Typical for SIL-IS)±15% (Typical for SIL-IS)
AmlodipineLC-MS/MS50 pg/mL (0.05 ng/mL)[2]50–3200 pg/mL[2]<15%[2]Within ±15%[2]
ClonidineRP-HPLC0.5923 µg/ml (592.3 ng/mL)[3]10-50 µg/ml[3]0.21% (Intraday), 0.90% (Interday)[3]95.39-97.19% Recovery[3]

Table 2: Summary of Validation Parameters for Different Analytical Methods

ParameterThis compound (LC-MS/MS)[1]Amlodipine (LC-MS/MS)[2]Clonidine (RP-HPLC)[3]
Selectivity HighHighModerate
Matrix Effect Minimal (compensated by IS)Low to ModeratePotentially Significant
Extraction Recovery Compensated by ISNot explicitly stated95.39-97.19%[3]
Robustness HighHighModerate

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are crucial for replicating and cross-validating analytical methods. Below are summaries of the methodologies used for Tizanidine analysis with different internal standards.

Method 1: LC-MS/MS with this compound Internal Standard

This method, referenced in a clinical pharmacology review by the FDA, represents a robust approach for the quantification of Tizanidine in human plasma.[1]

  • Sample Preparation: While the full protocol is not detailed, it typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

  • Chromatography: Liquid chromatography is used to separate Tizanidine and this compound from other plasma components.

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection and quantification, offering high selectivity and sensitivity.

  • Internal Standard: this compound is added to the plasma samples before processing to correct for any variability.

Method 2: LC-MS/MS with Amlodipine Internal Standard

This validated method is suitable for bioequivalence studies of Tizanidine.[2][4][5]

  • Sample Preparation: Liquid-liquid extraction is employed to isolate Tizanidine and the internal standard, Amlodipine, from human plasma.[2]

  • Chromatography: An LC system separates the analytes.

  • Mass Spectrometry: Detection is achieved using an MS/MS system in multiple reaction monitoring (MRM) mode, ensuring high sensitivity and specificity.[2][4][5]

  • Internal Standard: Amlodipine is utilized as the internal standard.

Method 3: RP-HPLC with Clonidine Internal Standard

This method provides an alternative approach using High-Performance Liquid Chromatography.[3]

  • Sample Preparation: A protein precipitation step is likely followed by extraction.

  • Chromatography: A reverse-phase C18 column is used with a mobile phase of Methanol and 0.05% ortho-phosphoric acid in water (20:80 v/v).[3] The flow rate is 0.7 mL/min.[3]

  • Detection: A Diode Array Detector (DAD) is used for detection at 227 nm.[3]

  • Internal Standard: Clonidine is used as the internal standard.[3]

Visualizing the Rationale and Workflow

To better understand the underlying principles and processes, the following diagrams illustrate the mechanism of action of Tizanidine and a typical experimental workflow for its analysis.

Tizanidine Mechanism of Action Tizanidine Tizanidine Alpha2_Receptor Presynaptic α2-Adrenergic Receptor (Spinal Cord) Tizanidine->Alpha2_Receptor Agonist Inhibition Inhibition of Excitatory Neurotransmitter Release (e.g., Norepinephrine, Glutamate) Alpha2_Receptor->Inhibition Motor_Neuron Motor Neuron Activity Inhibition->Motor_Neuron Decreases Muscle_Spasticity Reduced Muscle Spasticity Motor_Neuron->Muscle_Spasticity Leads to

Caption: Tizanidine's mechanism of action.

Bioanalytical Workflow for Tizanidine cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard (e.g., this compound) Plasma_Sample->Add_IS Extraction Protein Precipitation & Liquid-Liquid/Solid-Phase Extraction Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification of Tizanidine (Analyte/IS Ratio) MS_Detection->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Caption: A typical bioanalytical workflow.

References

Comparative Bioavailability of Tizanidine Formulations Utilizing Tizanidine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the bioavailability of different Tizanidine formulations from published studies. Tizanidine is a centrally acting α2-adrenergic agonist used as a muscle relaxant. The studies cited utilize Tizanidine-d4, a deuterated analogue, as an internal standard for accurate quantification in biological matrices, a standard practice in pharmacokinetic analysis to ensure precision and accuracy.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters from comparative bioavailability and bioequivalence studies of various Tizanidine formulations. These parameters are crucial for assessing the rate and extent of drug absorption.

Table 1: Pharmacokinetic Parameters of Delayed-Release Tizanidine Formulations Compared to an Immediate-Release Reference. [1]

FormulationCmax (ng/mL)Tmax (h)AUC0-t (hng/mL)AUC0-∞ (hng/mL)T1/2 (h)
Reference (Sirdalud® 2 mg x 3) 11.688 ± 10.2241.466 ± 0.229---
Prototype T1 (6 mg DR) -7.013 ± 3.02814.745 ± 11.948--
Prototype T2 (6 mg DR) -6.660 ± 3.41515.016 ± 15.884--
Prototype T3 (6 mg DR) -5.353 ± 2.57914.411 ± 12.224--

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; T1/2: Elimination half-life; DR: Delayed-Release. Data are presented as mean ± standard deviation.

Table 2: Bioequivalence Study of Two 4 mg Tizanidine Tablet Formulations. [2]

FormulationCmax (ng/mL)Tmax (h)AUC0-last (ngh/mL)AUC0-∞ (ngh/mL)T1/2 (h)
Test (Tizanidine PIC®) 1.21 ± 0.840.83 ± 0.432.53 ± 2.102.81 ± 2.271.20 ± 0.84
Reference (Sirdalud®) 1.28 ± 1.111.01 ± 0.52.46 ± 2.232.75 ± 2.371.29 ± 0.57

Data are presented as mean ± standard deviation.

Table 3: Bioavailability of Tizanidine 4 mg Capsule vs. Tablet After a High-Fat Meal. [3]

FormulationCmax (ng/mL)Tmax (h)AUC0-lat (ngh/mL)AUC0-∞ (ngh/mL)
Capsule 2.72.6--
Tablet 4.01.2--

AUC0-lat: Area under the curve to the last measurable time point. Data are presented as mean values.

Experimental Protocols

The methodologies employed in these studies are critical for understanding the context and reliability of the data. Below are detailed protocols from a representative study.

Study Design from a Comparative Bioavailability Study [1][2]

A typical study design is a randomized, single-dose, two-period, two-sequence crossover study.[2] Healthy volunteers are enrolled and randomly assigned to receive either the test or reference formulation.[2] After a washout period of at least one week, subjects receive the alternate formulation.[2] Blood samples are collected at predetermined time points over a specified period (e.g., 14-24 hours) after drug administration.[2][3] Plasma is separated and stored frozen until analysis.

Analytical Method for Tizanidine Quantification [1][4]

The concentration of tizanidine in plasma samples is determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[1][2]

  • Sample Preparation: A liquid-liquid extraction procedure is commonly used to isolate tizanidine and the internal standard (this compound) from the plasma matrix.[1]

  • Chromatography: Chromatographic separation is achieved on a C18 or a similar reversed-phase column.[1] The mobile phase typically consists of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., ammonium formate with formic acid).[1]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both tizanidine and this compound to ensure selectivity and accurate quantification.[4]

  • Quantification: The concentration of tizanidine in each sample is calculated from the peak area ratio of the analyte to the internal standard using a calibration curve.[1]

Visualizations

Experimental Workflow for a Comparative Bioavailability Study

G cluster_enrollment Subject Enrollment & Randomization cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Bioanalysis & Data Processing enrollment Healthy Volunteers randomization Randomization enrollment->randomization groupA Group A: Test Formulation randomization->groupA groupB Group B: Reference Formulation randomization->groupB dosing1 Single Dose Administration groupA->dosing1 groupB->dosing1 sampling1 Serial Blood Sampling dosing1->sampling1 washout Washout Period sampling1->washout groupA2 Group A: Reference Formulation washout->groupA2 groupB2 Group B: Test Formulation washout->groupB2 dosing2 Single Dose Administration groupA2->dosing2 groupB2->dosing2 sampling2 Serial Blood Sampling dosing2->sampling2 bioanalysis Plasma Sample Analysis (LC-MS/MS) with this compound sampling2->bioanalysis pk_calc Pharmacokinetic Parameter Calculation (Cmax, AUC, etc.) bioanalysis->pk_calc stat_analysis Statistical Analysis (90% CI for ratios) pk_calc->stat_analysis G pk_data Pharmacokinetic Data (Cmax, AUC) log_transform Log Transformation of PK Data pk_data->log_transform anova Analysis of Variance (ANOVA) - Formulation - Period - Sequence log_transform->anova ratio Calculate Geometric Mean Ratio (Test/Reference) anova->ratio ci Calculate 90% Confidence Interval (CI) ratio->ci decision Compare 90% CI to Acceptance Range (80% - 125%) ci->decision bioequivalent Conclusion: Bioequivalent decision->bioequivalent Within Range not_bioequivalent Conclusion: Not Bioequivalent decision->not_bioequivalent Outside Range

References

A Comparative Guide to the Bioanalytical Quantification of Tizanidine Using Tizanidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of tizanidine in human plasma, with a specific focus on methods employing tizanidine-d4 as an internal standard. The data and protocols presented are compiled from various published bioanalytical method validation studies, offering a literature-based inter-laboratory comparison to aid researchers in the development and validation of their own assays.

Comparative Performance of Tizanidine Quantification Methods

The following table summarizes the performance characteristics of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of tizanidine in human plasma. All cited studies utilized this compound as the internal standard, a common practice to ensure accuracy and precision by correcting for variability during sample processing and analysis.

ParameterLaboratory / StudyMethodLinearity Range (ng/mL)LLOQ (ng/mL)Intra-run Precision (%CV)Inter-run Precision (%CV)Intra-run Accuracy (%Bias)Inter-run Accuracy (%Bias)
Linearity & Quantitation FDA Clinical Pharmacology Review[1]LC-MS/MS0.100 – 10.0000.1010.40% to 4.10%Not Specified-8.91% to 6.63%Not Specified
Nirogi et al. (2006)[2][3]HPLC-MS/MS0.05 - 5.000.05< 13% (at LLOQ)Not SpecifiedNot SpecifiedNot Specified
Al-Ghazawi et al. (2013)[4]HPLC-MS/MS0.080 - 8.000.080< 10%< 10%Not SpecifiedNot Specified
Lee et al. (2002)[5]GC-MS0.5 - 10.00.5< 6.9%< 6.9%99.2% to 110.5%99.2% to 110.5%

Note: The data presented is extracted from individual studies and does not represent a direct, head-to-head inter-laboratory comparison study.

Experimental Protocols

The methodologies outlined below represent a generalized workflow based on the common practices reported in the referenced literature for the quantification of tizanidine in human plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A prevalent method for extracting tizanidine and its internal standard from plasma is liquid-liquid extraction.

  • Objective: To isolate the analytes of interest from the biological matrix and remove potential interferences.

  • Generalized Protocol:

    • Aliquot a known volume of human plasma (e.g., 100 µL) into a clean microcentrifuge tube.

    • Add a precise volume of the internal standard working solution (this compound).

    • Add a basifying agent (e.g., 0.5 M NaOH) to adjust the pH.

    • Introduce an organic extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).[2][3][5]

    • Vortex the mixture to ensure thorough mixing and facilitate the transfer of the analyte and internal standard into the organic layer.

    • Centrifuge the sample to achieve phase separation.

    • Carefully transfer the supernatant (organic layer) to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a specific volume of the mobile phase.

    • The reconstituted sample is then ready for injection into the LC-MS/MS system.

Chromatographic Separation: Reversed-Phase HPLC
  • Objective: To chromatographically separate tizanidine and this compound from other endogenous components of the extracted sample before detection.

  • Typical Parameters:

    • Column: A C18 reversed-phase column is commonly used.[6][7]

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).[3][6]

    • Elution: Isocratic elution (constant mobile phase composition) is often employed for a rapid and robust separation.[3]

    • Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.[8]

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Detection: Tandem Mass Spectrometry (MS/MS)
  • Objective: To provide sensitive and selective detection and quantification of tizanidine and this compound.

  • Key Settings:

    • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used.[2][3]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[9] This involves monitoring specific precursor ion to product ion transitions for both tizanidine and this compound.

      • Tizanidine Transition (example): m/z 254.0 → 211.0

      • This compound Transition (example): m/z 258.0 → 215.0

    • Data Analysis: The peak area ratio of the analyte (tizanidine) to the internal standard (this compound) is calculated and used to determine the concentration of tizanidine in the unknown samples by interpolation from a calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the quantification of tizanidine in a biological matrix using an internal standard and LC-MS/MS analysis.

Tizanidine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc msms MS/MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration ratio Calculate Peak Area Ratio (Tizanidine / this compound) integration->ratio calibration Calibration Curve Interpolation ratio->calibration quantification Concentration Determination calibration->quantification

Caption: Bioanalytical workflow for tizanidine quantification.

This guide serves as a starting point for researchers. It is crucial to perform in-house method development and validation according to the relevant regulatory guidelines (e.g., FDA, ICH) to ensure the reliability of the analytical data.[9][10]

References

Tizanidine-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of the accuracy and precision of tizanidine-d4 as an internal standard for the quantification of tizanidine in biological matrices, benchmarked against other commonly used internal standards.

Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar ionization effects. This intrinsic characteristic allows them to effectively compensate for variability during sample preparation and analysis, leading to enhanced accuracy and precision.

Performance Showdown: this compound vs. The Alternatives

The performance of an internal standard is critically evaluated through a series of validation parameters. Below is a compilation of data from various studies, summarizing the performance of this compound and other internal standards used in the bioanalysis of tizanidine.

Quantitative Performance Data
Internal StandardAnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (% Bias)Precision (% RSD)
This compound Tizanidine0.1010.100 – 10.000Data Not SpecifiedData Not Specified
Amlodipine BesylateTizanidine0.050.05 - 3.2Within ±15%<15%
ClonidineTizanidine1010 - 50 (µg/mL)95.39 - 97.19% (Recovery)Intra-day: 0.21%, Inter-day: 0.90%

Note: The accuracy and precision for this compound were not explicitly detailed in the publicly available FDA review; however, the method met the FDA's acceptance criteria for bioanalytical method validation, which typically requires accuracy within ±15% (±20% at LLOQ) and precision of ≤15% RSD (≤20% at LLOQ)[1].

Experimental Protocols: A Closer Look

A validated liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was utilized for the determination of tizanidine concentrations in human plasma, with this compound serving as the internal standard[2]. This method was employed in a pivotal bioequivalence study (TIZA-21-086) to support a New Drug Application (NDA) for a tizanidine oral solution[2].

Bioanalytical Method Using this compound

Sample Preparation:

A specific, detailed written description of the sample preparation process was not available in the public domain. However, a typical bioanalytical workflow involving an internal standard would proceed as follows.

Chromatographic and Mass Spectrometric Conditions:

The analysis was performed using a validated LC-MS/MS method. While the specific parameters were not detailed in the available documentation, a representative method would involve:

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient or isocratic elution with a mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous component (e.g., water with a modifier like formic acid).

  • Mass Spectrometry: A tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both tizanidine and this compound would be monitored for quantification.

The validation of this method met the acceptance criteria for bioanalytical methods as per the FDA Guidance for Industry[2].

Visualizing the Workflow

To illustrate the logical flow of a bioanalytical study employing an internal standard, the following diagram outlines the key steps from sample collection to data analysis.

experimental_workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase cluster_validation Method Validation SampleCollection Biological Sample Collection (e.g., Plasma) Fortification Fortification with This compound (Internal Standard) SampleCollection->Fortification Extraction Sample Extraction (e.g., LLE, SPE, PPT) Fortification->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis DataAcquisition Data Acquisition (Peak Area Ratios) LC_MS_Analysis->DataAcquisition CalibrationCurve Calibration Curve Generation DataAcquisition->CalibrationCurve Quantification Concentration Quantification CalibrationCurve->Quantification DataReview Data Review and Reporting Quantification->DataReview Accuracy Accuracy Precision Precision Linearity Linearity LLOQ LLOQ Recovery Recovery Stability Stability

Figure 1. Bioanalytical method workflow using an internal standard.

References

Tizanidine-d4 for Linearity and Range Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of an appropriate internal standard is paramount for the robust validation of bioanalytical methods. This guide provides a comparative analysis of Tizanidine-d4 for establishing linearity and defining the analytical range in the quantification of Tizanidine, benchmarked against other commonly used internal standards.

The ideal internal standard for mass spectrometry-based assays is a stable isotope-labeled version of the analyte, such as this compound. This is because its physicochemical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and chromatographic separation, thus providing the most accurate correction for experimental variability.

A validated liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method utilizing this compound as an internal standard has been reported and met the acceptance criteria for bioanalytical methods according to the FDA Guidance for the Industry[1]. While specific performance data from this validation is not publicly detailed, the use of a deuterated internal standard is the gold standard in quantitative bioanalysis. Another study also indicates the use of this compound in an HPLC-MS/MS method for the determination of Tizanidine in human plasma[2].

Comparative Performance of Internal Standards

The following table summarizes the linearity and range of various bioanalytical methods for Tizanidine, employing different internal standards.

Internal StandardAnalytical MethodMatrixLinear RangeCorrelation Coefficient (r²)
This compound LC-MS/MSHuman PlasmaData not publicly available, but method met FDA validation criteria[1]Data not publicly available[1]
Amlodipine besylateLC-MS/MSHuman Plasma50–3200 pg/mL> 0.99[3]
Amlodipine besylateLC-MS/MSHuman Plasma55–3255 ppt> 0.99[4]
ClonidineRP-HPLCHuman Plasma10-50 µg/mL0.999[5]
Not SpecifiedLC-MS/MSHuman Plasma50-5000 pg/mLNot Specified
Not SpecifiedGC-MSHuman Plasma0.5-10.0 ng/mL0.999[6]

Experimental Protocols

A detailed experimental protocol for the determination of linearity and range is crucial for method validation. Below is a representative LC-MS/MS methodology.

Protocol: Linearity and Range Determination for Tizanidine in Human Plasma using LC-MS/MS

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of Tizanidine and this compound (as the internal standard) in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of Tizanidine by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

  • Prepare a working internal standard solution of this compound at a suitable concentration.

2. Preparation of Calibration Standards:

  • Spike blank human plasma with the Tizanidine working standard solutions to prepare a series of calibration standards at a minimum of six different concentration levels covering the expected therapeutic range.

  • Add the working internal standard solution to each calibration standard.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of each plasma sample (calibration standards, quality control samples, and unknown samples), add the internal standard solution.

  • Add a basic solution (e.g., 0.1 M sodium hydroxide) to alkalinize the samples.

  • Add an extraction solvent (e.g., ethyl acetate), vortex for 10 minutes, and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., Agilent Zorbax SB C18).

    • Mobile Phase: An isocratic mobile phase, for instance, a mixture of methanol, ammonium acetate, and formic acid[7].

    • Flow Rate: A typical flow rate would be around 0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for Tizanidine and this compound.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Tizanidine to this compound against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.99.

  • The range of the assay is the concentration interval over which the method is demonstrated to be precise, accurate, and linear.

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the linearity and range of a bioanalytical method for Tizanidine.

G Workflow for Linearity and Range Determination cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_eval Evaluation Stock Prepare Stock Solutions (Tizanidine & this compound) Working Prepare Working Standards & Internal Standard Solution Stock->Working Cal_Standards Spike Blank Plasma to Create Calibration Standards Working->Cal_Standards Add_IS Add Internal Standard (this compound) Cal_Standards->Add_IS LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Add_IS->LLE Evap_Recon Evaporate & Reconstitute LLE->Evap_Recon LCMS LC-MS/MS Analysis (MRM Mode) Evap_Recon->LCMS Data Acquire Peak Area Data LCMS->Data Curve Construct Calibration Curve (Peak Area Ratio vs. Conc.) Data->Curve Regression Perform Linear Regression (Determine r²) Curve->Regression Range Define Linear Range Regression->Range

References

A Comparative Guide to Tizanidine-d4 Reference Standards for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development and analytical research, the quality and traceability of reference standards are paramount. Tizanidine-d4, the deuterated analog of the muscle relaxant Tizanidine, is a critical internal standard for pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of commercially available this compound reference standards, focusing on their certification, traceability, and the analytical methods used for their characterization.

Understanding the Importance of Certification and Traceability

A reference standard's value lies in its certified properties, which are established through rigorous testing and are traceable to internationally recognized standards. The highest level of assurance is provided by Certified Reference Materials (CRMs) produced by manufacturers accredited to ISO 17034. This accreditation ensures that the production and certification processes meet stringent international standards for competence and quality management.

The traceability of a reference standard is its unbroken chain of comparisons to a national or international standard, such as those from the National Institute of Standards and Technology (NIST) or other national metrology institutes. This traceability ensures that measurements made using the standard are accurate and comparable across different laboratories and over time.

A comprehensive Certificate of Analysis (CoA) is the primary document that details the identity, purity, and certified concentration of a reference standard. According to ISO Guide 31, a CoA for a CRM should include information on the certified value and its uncertainty, the methods used for certification, evidence of traceability, and the period of validity.

Comparison of this compound Reference Standards

While specific quantitative data from Certificates of Analysis for this compound from all major suppliers is not always publicly available, this guide compiles typical specifications and highlights key quality indicators to consider when selecting a reference standard. The following table summarizes the key characteristics of this compound reference standards offered by prominent suppliers in the market.

FeatureSupplier A (e.g., Cerilliant)Supplier B (e.g., LGC Standards)Supplier C (General)
Product Format SolutionNeat (Solid) or SolutionNeat (Solid) or Solution
Certified Concentration Provided with uncertainty (e.g., 100 µg/mL ± 2 µg/mL)Characterized for identity and purityVaries
Isotopic Purity Typically ≥98%Typically specified (e.g., >99% deuterated forms)Varies
Chemical Purity (by HPLC) Typically ≥99%High purity, often with detailed impurity profilingVaries
Certification Certified Reference Material (CRM) under ISO 17034Produced under ISO/IEC 17025Varies, may be a Reference Material (RM)
Traceability Traceable to SI unitsTraceable to USP or other pharmacopeial standardsVaries
Certificate of Analysis Comprehensive CoA providedComprehensive CoA providedCoA may be available upon request

Experimental Protocols for Certification

The certification of a this compound reference standard involves a series of analytical tests to confirm its identity, and to determine its chemical and isotopic purity, as well as to quantify any residual solvents and non-volatile impurities.

Identity Confirmation

The identity of the this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the deuterated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the deuterium labels.

  • Infrared (IR) Spectroscopy: To provide a fingerprint of the molecule's functional groups.

Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is used to determine the chemical purity of the this compound standard and to identify and quantify any organic impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detector at a specified wavelength (e.g., 230 nm).

  • Quantification: The purity is typically determined by area normalization, assuming all impurities have a similar response factor to the main component. For higher accuracy, a mass balance approach can be used, which involves the quantification of all impurities (organic, inorganic, water, residual solvents) and subtracting the total from 100%.

Isotopic Purity Determination by Mass Spectrometry

The isotopic purity of this compound is a critical parameter and is determined by mass spectrometry. This analysis measures the relative abundance of the deuterated species compared to the unlabeled (d0) and partially labeled species.

  • Technique: High-resolution mass spectrometry (HRMS) is often employed for its ability to resolve isotopic peaks.

  • Data Analysis: The isotopic enrichment is calculated from the integrated peak areas of the different isotopic species in the mass spectrum, after correction for the natural isotopic abundance of all elements in the molecule.

Residual Solvents Analysis by Headspace Gas Chromatography (GC-HS)

The presence and amount of residual solvents from the synthesis process are determined using headspace gas chromatography with flame ionization detection (FID) or mass spectrometry (MS).

  • Sample Preparation: The this compound standard is dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide) in a sealed headspace vial and heated to allow volatile solvents to partition into the headspace.

  • GC Separation: A capillary column with a suitable stationary phase is used to separate the residual solvents.

  • Detection and Quantification: FID is commonly used for quantification against external standards of known solvent concentrations. MS can be used for identification confirmation.

Workflow Diagrams

The following diagrams illustrate the key processes involved in the certification and use of a this compound reference standard.

Certification_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Certification cluster_certification Certification & Documentation cluster_release Product Release synthesis Synthesis of this compound purification Purification synthesis->purification identity Identity Confirmation (MS, NMR, IR) purification->identity chem_purity Chemical Purity (HPLC) purification->chem_purity iso_purity Isotopic Purity (MS) purification->iso_purity res_solvents Residual Solvents (GC-HS) purification->res_solvents data_review Data Review & Uncertainty Calculation identity->data_review chem_purity->data_review iso_purity->data_review res_solvents->data_review coa Certificate of Analysis Generation data_review->coa final_product Certified this compound Reference Standard coa->final_product

Figure 1. A simplified workflow for the certification of a this compound reference standard.

Traceability_Pyramid cluster_pyramid Metrological Traceability SI SI Units NMI National Metrology Institute (e.g., NIST) SI->NMI CRM Certified Reference Material (CRM) NMI->CRM Working_Standard Working Reference Standard CRM->Working_Standard Lab_Result Laboratory Measurement Result Working_Standard->Lab_Result

Figure 2. The hierarchy of metrological traceability for a reference standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification sample Biological Sample (e.g., Plasma) add_is Spike with this compound Internal Standard sample->add_is extraction Extraction (e.g., LLE, SPE) add_is->extraction hplc HPLC Separation extraction->hplc ms MS/MS Detection hplc->ms peak_integration Peak Area Integration (Analyte & IS) ms->peak_integration ratio Calculate Peak Area Ratio peak_integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Concentration of Tizanidine calibration->result

Figure 3. A typical bioanalytical workflow using this compound as an internal standard.

Conclusion

The selection of a this compound reference standard requires careful consideration of its certification and traceability. Certified Reference Materials from ISO 17034 accredited providers offer the highest level of quality assurance. Researchers should always review the Certificate of Analysis to ensure the standard meets the specific requirements of their analytical method in terms of purity, isotopic enrichment, and certified concentration. By understanding the rigorous process of reference standard certification and utilizing well-characterized materials, scientists can ensure the accuracy, reliability, and comparability of their analytical results.

A Comparative Guide to the Analytical Performance of Deuterated vs. Non-Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly for sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results. An internal standard is a compound of known concentration added to samples to correct for variability during sample preparation and analysis.[1][2] The ideal IS mimics the physicochemical properties of the analyte as closely as possible.[3]

This guide provides an objective comparison of the two primary types of internal standards: deuterated and non-deuterated (often structural analogs). We will delve into their performance differences with supporting experimental data, provide detailed methodologies for key experiments, and illustrate critical concepts and workflows.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards are a type of stable isotope-labeled (SIL) standard where one or more hydrogen atoms in the analyte molecule are replaced with deuterium (²H or D).[4] This subtle mass change allows a mass spectrometer to differentiate the IS from the analyte, while the chemical and physical properties remain nearly identical.[5] This near-identical nature is the cornerstone of their superior performance, an approach known as isotope dilution mass spectrometry (IDMS).[5]

Key Advantages:

  • Co-elution with Analyte: Deuterated standards typically co-elute with the target analyte during chromatography.[3][6]

  • Correction for Matrix Effects: Because they co-elute and have the same physicochemical properties, they experience the same degree of ion suppression or enhancement from the sample matrix, allowing for effective normalization and more accurate quantification.[3][4][7][8]

  • Improved Accuracy and Precision: By compensating for variability in extraction recovery, injection volume, and matrix effects, deuterated standards significantly enhance assay accuracy and precision.[3][4][9]

The Alternative: Non-Deuterated Standards

Non-deuterated standards are typically structural analogs—molecules that are chemically similar to the analyte but not isotopically labeled.[4] While they can be a cost-effective option, their different chemical structures can lead to different chromatographic retention times and varying susceptibility to matrix effects, which can compromise data quality.[9][10]

Quantitative Data Presentation: A Head-to-Head Comparison

Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of accuracy (closeness to the true value) and precision (reproducibility of measurements). The following tables summarize results from several comparative studies.

Table 1: Assay Performance for the Depsipeptide Kahalalide F

This study compared a structural analog IS with a deuterated (SIL) IS for quantifying the anticancer agent Kahalalide F. The deuterated IS provided significantly better precision and accuracy.

Internal Standard TypeMean Bias (%)Standard Deviation (%)Statistical Significance (p-value)
Structural Analog 96.88.6< 0.0005 (significantly different from 100%)
Deuterated (SIL) 100.37.60.5 (not significantly different from 100%)

Data adapted from a study on Kahalalide F quantification.[11]

Table 2: Inter-Patient Assay Imprecision for Sirolimus Quantification

In the therapeutic drug monitoring of the immunosuppressant sirolimus, a deuterated standard (SIR-d3) resulted in consistently lower imprecision across different patient samples compared to a structural analog.[3][7]

Internal Standard TypeConcentration (µg/L)Inter-Patient Imprecision (% CV)
Structural Analog (DMR) 5.09.7
10.07.6
20.08.5
Deuterated (SIR-d3) 5.05.7
10.02.7
20.03.4

Data from a study evaluating sirolimus quantification.[7][12]

Table 3: Accuracy and Precision for Lapatinib in Cancer Patient Plasma

This study highlighted that while both standard types performed acceptably in pooled plasma, only the deuterated IS could correct for the high inter-individual variability in extraction recovery from actual patient samples.[13]

Internal Standard TypeMatrix TypeAccuracy (% Bias)Precision (% CV)
Non-Isotope-Labeled Pooled PlasmaWithin ±10%< 11%
Deuterated (lapatinib-d3) Pooled PlasmaWithin ±10%< 11%
Non-Isotope-Labeled Individual Patient PlasmaErroneous due to recovery variabilityHigh
Deuterated (lapatinib-d3) Individual Patient PlasmaCorrected for variability Acceptable

Summary from a study on lapatinib analysis in cancer patients.[13]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the comparative analysis of internal standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Analyte & Internal Standard Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Supernatant Collect Supernatant Extract->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify Concentration vs. Calibration Curve Ratio->Quantify

Caption: General experimental workflow for quantitative bioanalysis using an internal standard.

G cluster_ideal Ideal Correction (Deuterated IS) cluster_poor Poor Correction (Non-Deuterated IS) A1 Analyte Signal Matrix1 Matrix Effect (Ion Suppression) A1->Matrix1 IS1 Deuterated IS Signal IS1->Matrix1 Result1 Accurate Ratio (Analyte / IS) Matrix1->Result1 Correction A2 Analyte Signal Matrix2a Matrix Effect on Analyte A2->Matrix2a IS2 Analog IS Signal Matrix2b Different Matrix Effect on Analog IS IS2->Matrix2b Result2 Inaccurate Ratio (Analyte / IS) Matrix2a->Result2 No Correction Matrix2b->Result2 No Correction

Caption: How a co-eluting deuterated standard corrects for matrix effects versus a non-deuterated analog.

Experimental Protocols

To ensure the suitability of an internal standard, a thorough validation is required. Below are detailed protocols for key experiments used to assess and compare the performance of deuterated and non-deuterated standards.

Protocol 1: Quantitative Assessment of Matrix Effects

This method quantifies matrix effects by comparing the analyte response in a clean solution to its response in an extracted blank matrix sample.[9][14]

Objective: To determine if matrix components enhance or suppress the ionization of the analyte and the internal standard.

Procedure:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare the analyte and internal standard in a clean reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix (from at least six different sources). Spike the analyte and internal standard into the final, clean extract.[5]

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before the extraction process.

  • Analyze Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.

  • Calculations:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.[14]

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Evaluation: For an ideal internal standard, the Matrix Effect (%) and Recovery (%) values should be very similar to those of the analyte. The coefficient of variation (%CV) of the peak area ratios across the different matrix sources should be ≤ 15%.[5]

Protocol 2: Sample Preparation for Immunosuppressant Analysis in Whole Blood

This protocol is a representative example of a sample preparation workflow using protein precipitation.

Objective: To extract immunosuppressants (e.g., sirolimus, tacrolimus) and their internal standards from a whole blood matrix for LC-MS/MS analysis.[7]

Procedure:

  • Sample Aliquoting: To 50 µL of a whole blood sample (calibrator, QC, or unknown), add the internal standard solution (either deuterated or non-deuterated).

  • Protein Precipitation: Add a precipitation solution (e.g., zinc sulfate in methanol) to the sample to precipitate blood proteins.[7]

  • Vortexing: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 5 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial or 96-well plate.

  • Injection: Inject a defined volume of the supernatant into the LC-MS/MS system for analysis.

Conclusion and Recommendations

The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust quantitative bioanalytical methods.[9] While non-deuterated standards can be a viable, cost-effective option for some applications, the experimental evidence strongly supports the use of deuterated internal standards for achieving the highest quality data.[3] Their ability to co-elute and behave almost identically to the analyte provides superior correction for matrix effects and extraction variability, leading to significantly improved accuracy and precision.[3][4][7][9]

Despite their advantages, potential pitfalls exist, such as chromatographic shifts due to the kinetic isotope effect, which can lead to differential matrix effects if not carefully evaluated.[5][9] Therefore, a thorough method validation that specifically assesses matrix effects, recovery, and potential isotopic instabilities is essential to ensure the chosen internal standard provides the necessary performance for the intended application.[9] For demanding applications in drug development, clinical research, and other fields where accuracy and reliability are paramount, deuterated internal standards are the superior choice and are considered the "gold standard".[3][7][14]

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Tizanidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Tizanidine-d4, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure laboratory safety and compliance with regulatory standards.

Key Data for this compound

For quick reference, the following table summarizes important quantitative information for this compound.

ParameterValueSource(s)
CAS Number 1188263-51-5[1]
Molecular Formula C₉H₄D₄ClN₅S · HCl[1]
Synonym 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d4)-2,1,3-benzothiadiazol-4-amine, monohydrochloride[1]
Hazard Statements H302+H332: Harmful if swallowed or if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2][3]
Signal Word Warning[1][2][4]

Personal Protective Equipment (PPE)

To minimize exposure to this compound, all personnel must wear the appropriate personal protective equipment.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.Protects against splashes and airborne particles that can cause serious eye irritation.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile, PVC).Prevents skin contact, which can cause irritation.[5][6] Consider double gloving for added protection.[6]
Body Protection Impervious clothing or a laboratory coat. For larger quantities (up to 1 kg), a disposable coverall of low permeability is recommended.Minimizes the risk of skin contact with the compound.[5][6]
Respiratory Protection Use a suitable respirator if ventilation is inadequate or when handling the solid form to prevent dust inhalation. A quarter mask (DIN EN 140) may be appropriate.This compound can cause respiratory irritation and may be harmful if inhaled.[1][5][7]

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is mandatory to ensure safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, verify that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Avoid all personal contact, including inhalation and contact with eyes and skin.[4][6]

  • Prevent the formation of dust and aerosols during handling.[4]

  • Do not eat, drink, or smoke in areas where the chemical is being handled.[5]

  • Wash hands thoroughly after handling, even if gloves were worn.[4]

3. In Case of Exposure:

  • Eye Contact: Immediately rinse opened eyes for several minutes under running water. If symptoms persist, consult a doctor.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1][2]

  • Inhalation: Move the individual to fresh air. If required, provide artificial respiration. Seek medical attention if symptoms persist.[1][2]

  • Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth but do not induce vomiting.[1][3]

4. Storage:

  • Keep the container tightly sealed.[1][8][9]

  • Store in a dry, cool, and well-ventilated place away from heat and sources of ignition.[7][9]

  • Store locked up.[2][9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Labeling:

  • This compound waste must be treated as hazardous waste.

  • Collect waste material in a suitable, sealed, and clearly labeled container. The label must include "Hazardous Waste" and the full chemical name.

2. Disposal Procedure:

  • Do not dispose of this compound with household garbage or allow it to reach the sewage system.[1]

  • Disposal must be carried out in accordance with official national and local regulations.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

Experimental Workflow Visualization

The following diagram illustrates the key procedural steps for the safe handling of this compound, from preparation to disposal.

Tizanidine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_compound Handle this compound (Avoid dust/aerosol formation) prep_workspace->handle_compound weigh_transfer Weigh and Transfer Compound handle_compound->weigh_transfer decontaminate Decontaminate Work Area and Equipment weigh_transfer->decontaminate collect_waste Collect Waste in Labeled Hazardous Waste Container weigh_transfer->collect_waste Waste Generated remove_ppe Remove PPE Correctly decontaminate->remove_ppe remove_ppe->collect_waste Contaminated PPE store_waste Store Waste in Designated Area collect_waste->store_waste dispose_waste Arrange for Professional Disposal store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.